molecular formula C11H12N2O3 B1678058 5-hydroxy-L-tryptophan CAS No. 4350-09-8

5-hydroxy-L-tryptophan

Cat. No.: B1678058
CAS No.: 4350-09-8
M. Wt: 220.22 g/mol
InChI Key: LDCYZAJDBXYCGN-VIFPVBQESA-N
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Description

5-Hydroxy-L-tryptophan (5-HTP) is a crucial biochemical precursor in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, or 5-HT) . As the immediate metabolite of the essential amino acid L-tryptophan, 5-HTP is produced by the enzyme tryptophan hydroxylase, which is the rate-limiting step in serotonin synthesis . Unlike serotonin itself, 5-HTP readily crosses the blood-brain barrier, making it an invaluable research tool for investigating serotonergic systems and manipulating central nervous system serotonin levels in pre-clinical models . Within both neuronal tissue and the liver, 5-HTP is rapidly decarboxylated to serotonin by the enzyme aromatic-L-amino-acid decarboxylase (AAAD), a process that is dependent on vitamin B6 as a cofactor . Researchers utilize 5-HTP to study a wide range of scientific areas, including the pathophysiology and potential treatment of depression , the regulation of appetite and obesity , and sleep mechanisms . Its effects can be potentiated in experimental settings when administered alongside a peripherally selective AAAD inhibitor (e.g., carbidopa), which increases the strength and duration of its action by preventing its peripheral metabolism . It is important to note that high doses of 5-HTP have been shown to induce behavioral proxies of psychedelic effects, such as the head-twitch response, in rodent models, an effect that appears to be dependent on the metabolic conversion of serotonin to active, N-methylated tryptamines . This product is specifically designed for laboratory research applications. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use, or for human consumption. Researchers should handle this compound with appropriate precautions and in compliance with all local and institutional safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid
Source PubChem
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InChI

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCYZAJDBXYCGN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1025437
Record name L-5-Hydroxytryptophan
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Molecular Weight

220.22 g/mol
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Physical Description

Solid
Record name 5-Hydroxy-L-tryptophan
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Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463305
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

4350-09-8
Record name 5-Hydroxy-L-tryptophan
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Record name Oxitriptan [INN]
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Record name 5-Hydroxy-L-tryptophan
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Melting Point

295-297, 293 - 298 °C
Record name Oxitriptan
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Biosynthesis and Metabolic Pathways of 5 Hydroxy L Tryptophan

Enzymatic Synthesis of 5-HTP from L-Tryptophan

The initial and rate-limiting step in the biosynthesis of serotonin (B10506) is the conversion of L-tryptophan to 5-HTP. wikipedia.org This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH), a member of the biopterin-dependent aromatic amino acid hydroxylase family. wikipedia.org

Tryptophan Hydroxylase (TPH) Isoforms: TPH1 and TPH2

In mammals, TPH exists as two distinct isoforms, TPH1 and TPH2, which are encoded by separate genes. nih.gov These isoforms exhibit different tissue-specific expression patterns and possess distinct kinetic and regulatory properties. researchgate.net TPH1 is predominantly found in peripheral tissues, such as the gut and the pineal gland, and is responsible for the majority of peripheral serotonin synthesis. nih.govnih.gov Conversely, TPH2 is the primary isoform expressed in the central nervous system, specifically in the neurons of the raphe nuclei, where it governs the synthesis of brain serotonin. nih.govnih.gov

IsoformPrimary LocationPrimary Function
TPH1 Peripheral tissues (gut, pineal gland)Synthesis of peripheral serotonin
TPH2 Central Nervous System (raphe nuclei)Synthesis of brain serotonin
Kinetic Properties and Regulatory Mechanisms of TPH

TPH1 and TPH2 display different kinetic properties. For instance, TPH1 has been shown to be more strongly inhibited by the amino acid phenylalanine than TPH2. researchgate.net A key regulatory mechanism for TPH activity is phosphorylation. wikipedia.org Protein Kinase A (PKA), for example, can phosphorylate TPH, leading to an increase in its activity. wikipedia.org Both TPH1 and TPH2 are subject to phosphorylation, although the specific sites and the resulting effects can differ between the isoforms. researchgate.netnih.gov TPH2 possesses a phosphorylation site at Serine-19 that is not present in TPH1 and can be phosphorylated by PKA. researchgate.netnih.gov Additionally, TPH2 can be activated and phosphorylated at this same Serine-19 residue by calcium/calmodulin-dependent protein kinase II (CaMKII). nih.gov

The regulatory domains of the TPH isoforms also play a crucial role in modulating their function. While the catalytic domains of TPH1 and TPH2 are highly homologous, their N-terminal regulatory domains show more divergence, suggesting distinct regulatory mechanisms. nih.gov For instance, the regulatory domain of TPH2 contains an additional 41 amino acids at its N-terminus that are absent in TPH1. nih.gov Allosteric regulation is another important control mechanism. Both L-phenylalanine and L-tryptophan have been reported to bind to the regulatory domain of TPH2, inducing stabilization and dimerization of the enzyme. dtu.dk Furthermore, only TPH1 exhibits substrate inhibition by tryptophan. nih.gov

Regulatory MechanismDescriptionAffected Isoform(s)
Phosphorylation Addition of a phosphate (B84403) group, often leading to increased activity.TPH1 and TPH2
Allosteric Regulation Binding of a molecule at a site other than the active site, modulating enzyme activity.Primarily TPH2
Substrate Inhibition Inhibition of enzyme activity at high substrate concentrations.TPH1
Role of Cofactors (e.g., Tetrahydrobiopterin (BH4), Fe2+) in TPH Activity

The catalytic activity of TPH is critically dependent on the presence of specific cofactors. Tetrahydrobiopterin (BH4) is an essential cofactor for all aromatic amino acid hydroxylases, including TPH. wikipedia.org During the hydroxylation of L-tryptophan, BH4 is oxidized to a pterin (B48896) 4a-carbinolamine intermediate, which is then recycled back to BH4. nih.gov The enzyme also requires ferrous iron (Fe2+) as a cofactor, which is located at the active catalytic site. nih.gov Molecular oxygen is another substrate in this reaction, with one oxygen atom being incorporated into the tryptophan molecule to form the hydroxyl group of 5-HTP.

Downstream Metabolism of 5-HTP

Once synthesized, 5-HTP is rapidly metabolized in the subsequent step of the serotonin synthesis pathway.

Decarboxylation to Serotonin (5-Hydroxytryptamine, 5-HT) by Aromatic L-Amino Acid Decarboxylase (AADC)

The conversion of 5-HTP to serotonin (5-hydroxytryptamine, or 5-HT) is catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC). grantome.comkhanacademy.org This enzyme, which is also known as DOPA decarboxylase, is responsible for the decarboxylation of various aromatic L-amino acids. grantome.comresearchgate.net The reaction involves the removal of a carboxyl group from 5-HTP, yielding serotonin. nih.gov AADC requires pyridoxal (B1214274) phosphate (PLP), the active form of vitamin B6, as a cofactor to carry out this reaction. researchgate.netnih.gov Unlike the hydroxylation of tryptophan, the decarboxylation of 5-HTP is not the rate-limiting step in serotonin synthesis under normal physiological conditions. researchgate.net

Conversion of Serotonin to Melatonin (B1676174)

The metabolic journey from serotonin, the direct product of 5-hydroxytryptophan (B29612) (5-HTP) decarboxylation, culminates in the production of melatonin, a hormone crucial for regulating circadian rhythms. verywellhealth.comdroracle.ai This conversion is a two-step enzymatic process primarily occurring in the pineal gland. webmd.compsychiatryredefined.org

The initial step involves the N-acetylation of serotonin. The enzyme aralkylamine N-acetyltransferase (AANAT), also referred to as serotonin N-acetyltransferase (SNAT), catalyzes the transfer of an acetyl group from the co-substrate acetyl-CoA to the primary amine of serotonin. wellbeingnutrition.comresearchgate.net This reaction yields N-acetylserotonin (NAS), also known as normelatonin. wellbeingnutrition.comviolapharm.com The activity of AANAT is considered the rate-limiting step in melatonin biosynthesis, exhibiting a distinct diurnal rhythm with levels increasing significantly during periods of darkness. dntb.gov.uanih.govnih.gov

The final step in melatonin synthesis is the methylation of N-acetylserotonin. This reaction is catalyzed by the enzyme N-acetylserotonin O-methyltransferase (ASMT), previously known as hydroxyindole-O-methyltransferase (HIOMT). nih.govresearchgate.netgeneticlifehacks.com ASMT facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of N-acetylserotonin, resulting in the formation of melatonin (N-acetyl-5-methoxytryptamine). researchgate.netresearchgate.net While AANAT activity fluctuates significantly, ASMT levels tend to remain relatively constant. nih.gov

This sequential action of AANAT and ASMT ensures the rhythmic production of melatonin, directly linking the serotonin pathway to the body's internal clock. verywellhealth.comwellbeingnutrition.com

Alternative Metabolic Fates and Associated Enzymes

While the primary metabolic route for 5-HTP leads to serotonin and subsequently melatonin, there are alternative pathways and interactions that can influence its metabolic fate, particularly in contrast to its precursor, L-tryptophan.

Interactions with the Kynurenine (B1673888) Pathway

The vast majority, approximately 90-95%, of the essential amino acid L-tryptophan is metabolized through the kynurenine pathway, a complex cascade that produces various bioactive molecules, including niacin. geneticlifehacks.comencyclopedia.pub The serotonin synthesis pathway accounts for only a small fraction of L-tryptophan metabolism. encyclopedia.pubnih.gov The enzyme indoleamine 2,3-dioxygenase (IDO1) is a rate-limiting enzyme in the kynurenine pathway. researchgate.net

Direct interaction between 5-HTP and the kynurenine pathway has been identified. Research indicates that 5-HTP can be directly converted to 5-hydroxykynurenine (B1197592) by the enzyme IDO1. researchgate.net Furthermore, serotonin itself can enter the kynurenine pathway via conversion to 5-hydroxykynuramine, also catalyzed by IDO1. researchgate.net

There are also reciprocal regulatory interactions between these two pathways. For instance, increased levels of the IDO1 enzyme can inhibit AANAT, the rate-limiting enzyme in melatonin synthesis which follows serotonin production. researchgate.net Conversely, overexpression of AANAT has been shown to inhibit the expression of IDO1. researchgate.net Metabolites of the kynurenine pathway, such as kynurenine and 3-hydroxykynurenine, have been shown to modulate the physiological effects of both serotonin and 5-HTP. nih.gov

Potential for Shunting into Niacin or Protein Production (in contrast to L-Tryptophan)

A critical distinction between the metabolic fates of L-tryptophan and 5-HTP lies in their commitment to specific pathways. L-tryptophan is a versatile precursor, serving as a building block for protein synthesis and as a substrate for the kynurenine pathway, which ultimately leads to the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) from niacin (Vitamin B3). geneticlifehacks.comnih.govnih.govtechnologynetworks.com

In contrast, 5-HTP is a committed precursor to serotonin. nih.gov Once L-tryptophan is converted to 5-HTP by the enzyme tryptophan hydroxylase—the rate-limiting step in serotonin synthesis—the metabolic path is set. nih.gov Unlike L-tryptophan, 5-HTP cannot be shunted into the kynurenine pathway to produce niacin, nor can it be utilized for protein synthesis. nih.govfrontiersin.org This metabolic inflexibility ensures that once 5-HTP is formed, it is destined for conversion into serotonin, thereby bypassing the major metabolic diversions that consume the majority of dietary L-tryptophan.

Factors Influencing Endogenous 5-HTP Biosynthesis and Metabolism

The endogenous synthesis of 5-HTP from L-tryptophan and its subsequent conversion to serotonin are influenced by a variety of physiological factors, including nutritional status and hormonal regulation.

Nutritional Status and Micronutrient Availability (e.g., Vitamin B6, Magnesium)

The enzymatic conversion of 5-HTP to serotonin is critically dependent on the availability of specific micronutrients that act as cofactors.

Vitamin B6: The enzyme responsible for the decarboxylation of 5-HTP to serotonin is aromatic L-amino acid decarboxylase (AADC). caringsunshine.commdpi.com This enzyme requires Vitamin B6, specifically in its biologically active form, pyridoxal 5'-phosphate (PLP), as an essential cofactor. caringsunshine.commdpi.comreddit.com A deficiency in Vitamin B6 can impair the function of AADC, thereby hindering the production of serotonin from 5-HTP. caringsunshine.comnih.gov

Magnesium: This mineral plays a supportive role in serotonin biosynthesis. Magnesium is considered a cofactor in the synthesis of serotonin and is necessary for the initial conversion of L-tryptophan to 5-HTP. verywellhealth.comcaringsunshine.com Low levels of magnesium have been associated with potential disruptions in serotonin production. wellbeingnutrition.comcaringsunshine.com Healthy levels of serotonin in the cerebrospinal fluid have been correlated with higher levels of magnesium. psychiatryredefined.org

Stress and Hormonal Regulation (e.g., Cortisol, Insulin (B600854) Resistance)

Hormonal fluctuations, particularly those related to stress and metabolic regulation, can significantly impact the metabolic pathways of L-tryptophan and, consequently, the availability of substrate for 5-HTP and serotonin synthesis.

Stress and Cortisol: Chronic stress and elevated levels of the stress hormone cortisol can alter L-tryptophan metabolism. nih.gov Cortisol is a known inducer of the enzyme tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine pathway. nih.gov By upregulating TDO, cortisol can increase the shunting of L-tryptophan away from the serotonin pathway and towards the production of kynurenine metabolites. geneticlifehacks.comnih.gov This diversion can reduce the amount of L-tryptophan available for conversion to 5-HTP in the brain, thereby potentially lowering serotonin synthesis. geneticlifehacks.com

Insulin Resistance: Impaired insulin signaling and insulin resistance can disrupt the synthesis of central serotonin. dntb.gov.uaresearchgate.net This disruption can occur through several mechanisms, including interference with the transport of L-tryptophan across the blood-brain barrier and alterations in the function of tryptophan hydroxylase 2, the enzyme that synthesizes 5-HTP in the brain. dntb.gov.uaresearchgate.net Serotonin itself is implicated in the regulation of insulin secretion and glucose metabolism, suggesting a complex, bidirectional relationship between these systems. nih.govtandfonline.comdiabetesjournals.org

Pharmacology and Neurochemistry of 5 Hydroxy L Tryptophan

Central Nervous System (CNS) Actions

5-Hydroxy-L-tryptophan (5-HTP) serves as a pivotal intermediate metabolite in the biosynthesis of serotonin (B10506) from the essential amino acid L-tryptophan. nih.govdrugbank.com Its pharmacological actions, particularly within the central nervous system, are a direct consequence of its unique biochemical properties.

A critical characteristic of 5-HTP is its ability to cross the blood-brain barrier (BBB), a selective interface that separates the circulating blood from the brain's extracellular fluid. nih.govdrugbank.comnews-medical.netwikipedia.org Unlike serotonin (5-hydroxytryptamine or 5-HT), which is synthesized in the periphery and cannot permeate this barrier, 5-HTP is readily transported from the bloodstream into the brain. news-medical.netwikipedia.orgaayuclinics.com This transport allows 5-HTP to serve as a direct precursor for serotonin synthesis within the central nervous system. nih.govaayuclinics.comconsensus.app The intestinal absorption of 5-HTP does not necessitate a transport molecule and is not hindered by the presence of other amino acids. nih.govdrugbank.com Approximately 70% of an oral dose of 5-HTP reaches the bloodstream, from where it can efficiently enter the brain. nih.govdrugbank.com

While 5-HTP readily enters the brain, serotonin itself does not. wikipedia.org However, some research indicates that under conditions of augmented brain serotonin levels following 5-HTP administration, serotonin may be able to cross the BBB from the brain back into the circulating blood via the 5-HT transporter. bohrium.comnih.gov

The administration of 5-HTP effectively bypasses the rate-limiting step in serotonin synthesis. nih.govdrugbank.com Normally, the conversion of L-tryptophan to 5-HTP by the enzyme tryptophan hydroxylase is the slowest step in the pathway. nih.govdrugbank.comwikipedia.org By providing 5-HTP directly, this limitation is circumvented, leading to a direct and effective increase in the synthesis of serotonin in the CNS. nih.govdrugbank.comconsensus.app

Once across the blood-brain barrier, 5-HTP is rapidly converted to serotonin by the enzyme aromatic-L-amino-acid decarboxylase (AAAD), a reaction that requires vitamin B6 as a cofactor. wikipedia.orgthorne.com This conversion occurs directly within nervous tissue. wikipedia.org

Research studies have consistently demonstrated that supplementing with 5-HTP leads to a significant elevation in brain serotonin levels.

Animal Studies: In rats, administration of 5-HTP resulted in a fourfold increase in both plasma and brain serotonin levels within hours. consensus.appnih.gov Studies in rhesus macaques also confirmed that intramuscular administration of 5-HTP increased cerebrospinal fluid (CSF) concentrations of both 5-HTP and serotonin. nih.gov

Imaging Studies: Positron Emission Tomography (PET) imaging in nonhuman primates has shown that 5-HTP reduces binding to serotonin receptors (specifically 5-HT1B), which indicates an increased concentration of serotonin in the brain. consensus.app

This direct impact on serotonin levels is central to the neurochemical effects of 5-HTP. webmd.com

The metabolic pathway of 5-HTP has implications for other neurotransmitter systems, primarily due to the non-specific nature of the enzyme involved in its final conversion step.

The enzyme aromatic-L-amino-acid decarboxylase (AAAD) that converts 5-HTP to serotonin is also responsible for the synthesis of dopamine from its precursor, L-DOPA. news-medical.netfocussupplements.co.uknih.gov When 5-HTP is administered alone, it can competitively inhibit the AAAD enzyme, potentially leading to a depletion of catecholamines such as dopamine, norepinephrine, and epinephrine. news-medical.netfocussupplements.co.uknih.gov This occurs because both 5-HTP and L-DOPA compete for the same enzyme. focussupplements.co.uknih.gov

Long-term administration of 5-HTP alone could therefore reduce the synthesis of these crucial catecholamine neurotransmitters. nih.govmedicalnewstoday.com Conversely, some animal studies have reported that 5-HTP administration caused an increased turnover of both dopamine and norepinephrine. nih.gov One study in fetal lambs found that 5-HTP significantly increased the hypothalamic content of both serotonin and norepinephrine. nih.gov The net functional outcome of these competing processes—potential for false transmitter action versus increased catecholamine synthesis—remains an area of complex investigation. nih.gov

NeurotransmitterPrecursorKey EnzymePotential Impact of High 5-HTP Levels
Serotonin5-HTPAromatic-L-amino-acid decarboxylase (AAAD)Increased synthesis
DopamineL-DOPADecreased synthesis due to competitive inhibition
NorepinephrineDopamineDopamine β-hydroxylasePotential for decreased levels secondary to dopamine depletion

Interactions between the serotonergic and endogenous opioid systems have been documented. Research indicates that the activation of certain serotonin receptors can influence plasma beta-endorphin (β-endorphin) levels. nih.gov Studies investigating the direct effects of 5-HTP have shown that it can influence the secretion of β-endorphins. In one study involving subjects with major depression, the administration of L-5-HTP was found to significantly increase post-dexamethasone β-endorphin concentrations compared to a placebo. nih.gov This effect suggests that by increasing serotonin, 5-HTP can modulate the endogenous opioid system. nih.gov

Influence on Other Neurotransmitter Systems

Peripheral Actions of 5-HTP

While the central effects of 5-HTP are well-documented, the compound also has specific functions and metabolic pathways in the periphery. The vast majority of the body's serotonin is produced and stored in the enterochromaffin cells of the gut. nih.gov The synthesis of serotonin from L-tryptophan in these peripheral tissues is initiated by the enzyme tryptophan hydroxylase 1 (TPH1), which produces 5-HTP. mdpi.comnih.gov

This peripherally produced 5-HTP is then converted into serotonin, which plays numerous roles in the gut, including regulating motility. examine.com Recent research has begun to explore specific functions of 5-HTP itself in the periphery, distinct from its role as a serotonin precursor. nih.govnih.gov Studies have focused on the specific roles of both endogenous and exogenously administered 5-HTP in gut epithelial cells. nih.gov The physiological role of the peripheral serotonergic system and the long-term impact of 5-HTP on this system are still under investigation. researchgate.net

Gastrointestinal Metabolism and Motility

This compound (5-HTP) undergoes significant metabolism within the gastrointestinal (GI) tract, where a substantial portion of the body's serotonin is produced and stored in enterochromaffin cells. nih.govnews-medical.net The metabolism of 5-HTP in the gut has direct implications for gastrointestinal motility. Recent research has demonstrated that gut bacteria can metabolize 5-HTP, a structural homolog of L-tryptophan, into 5-hydroxyindole (5-HI). nih.gov This conversion is dependent on the composition of the gut microbiota and the local pH. nih.gov The resulting 5-HI has been identified as a potent stimulator of gut contractility. nih.gov

The proposed mechanism for this stimulation involves a dual action. Firstly, 5-HI may induce the release of serotonin (5-HT) from enterochromaffin cells, which then activates 5-HT₃ and 5-HT₄ receptors on nerve terminals within the enteric nervous system (ENS). nih.govresearchgate.net Secondly, 5-HI can translocate through the gut tissue to directly act on smooth muscle cells, accelerating colonic motility through the activation of L-type voltage-dependent Ca²⁺ channels. nih.govresearchgate.net

Studies in animal models further support the role of serotonin derived from 5-HTP in regulating GI function. In a mouse model with a mutation leading to decreased serotonin levels in the central nervous system and depressive-like behaviors, there were also associated abnormalities in ENS development and function, including reduced gastrointestinal motility. nih.gov Administration of a slow-release formulation of 5-HTP to these mice restored serotonin levels in enteric neurons and normalized GI motility. nih.gov This suggests a crucial link between neuron-derived serotonin and the regulation of intestinal function. nih.govresearchgate.net

Table 1: Effects of 5-HTP and its Metabolites on Gastrointestinal Motility

Compound Proposed Mechanism of Action Effect on Motility
This compound (5-HTP) Precursor to Serotonin; Metabolized by gut bacteria to 5-HI. nih.gov Indirectly stimulates motility.
Serotonin (5-HT) Activates 5-HT₃ and 5-HT₄ receptors on enteric nerve terminals. nih.govresearchgate.net Increases motility.
5-Hydroxyindole (5-HI) Directly activates L-type voltage-dependent Ca²⁺ channels on smooth muscle cells. nih.govresearchgate.net Potent stimulator of gut contractility. nih.gov

Effects on Peripheral Serotonin Levels

5-HTP serves as the immediate precursor in the biosynthesis of serotonin. news-medical.netwebmd.comhealthline.com Its administration leads to an increase in the production of serotonin, a key neurotransmitter involved in regulating a wide array of physiological functions. webmd.comhealthline.com The conversion of 5-HTP to serotonin is catalyzed by the enzyme L-aromatic amino acid decarboxylase (AAAD). nih.gov A significant portion of the body's serotonin is synthesized and located in the periphery, particularly within the enterochromaffin cells of the gut. nih.govnews-medical.net

Unlike serotonin, which is synthesized in the intestines and cannot cross the blood-brain barrier, 5-HTP is able to pass this barrier. news-medical.net This distinction is crucial, as the systemic administration of 5-HTP can therefore influence both central and peripheral serotonin levels. When 5-HTP is administered, it bypasses the rate-limiting step in serotonin synthesis, which is the conversion of L-tryptophan to 5-HTP. nih.govnews-medical.net This can lead to a significant increase in serotonin levels in various tissues.

The peripheral conversion of 5-HTP to serotonin in the gut is responsible for some of the gastrointestinal effects observed with its use, as the increased serotonin can enhance gut motility. examine.com

Interaction with Peripheral Decarboxylase Inhibitors (PDIs)

Peripheral decarboxylase inhibitors (PDIs), such as carbidopa and benserazide, are compounds that block the action of the L-aromatic amino acid decarboxylase (AAAD) enzyme in the peripheral tissues. nih.gov When administered concurrently with 5-HTP, PDIs prevent its conversion to serotonin outside of the central nervous system. nih.govnih.gov This interaction significantly increases the amount of 5-HTP that can cross the blood-brain barrier and be converted to serotonin within the brain. nih.gov

The rationale for this combined use is to enhance the central nervous system effects of 5-HTP while minimizing its peripheral side effects, which are often related to increased peripheral serotonin levels. nih.govnih.gov For instance, gastrointestinal side effects associated with 5-HTP are often dose-dependent and occur more frequently when it is administered alone compared to in combination with a PDI. nih.gov

Research has shown that the co-administration of 5-HTP with a PDI potentiates its effects on central monoamine neurons. oup.com For example, studies in rats have demonstrated that a PDI like Ro 4-4602 markedly potentiates the effects of 5-HTP on central dopamine and noradrenaline neurons. oup.com In human studies, the use of benserazide with a 5-HTP infusion was employed to minimize side effects while investigating its effects on hormone release. nih.gov

It is important to note that the same enzyme, AAAD, is responsible for the synthesis of both serotonin from 5-HTP and dopamine from L-dopa. nih.gov Therefore, the administration of 5-HTP, especially when it dominates the enzyme, can competitively inhibit the synthesis of dopamine. nih.gov

Neuroendocrine System Modulation by 5-HTP

Influence on Prolactin Release

The effect of 5-HTP on prolactin secretion has been a subject of investigation with some varied findings. Several studies suggest that the serotonergic system is involved in the regulation of prolactin release in humans. oup.com Oral administration of 200 mg of 5-HTP was found to significantly increase plasma human prolactin levels in a majority of normal subjects studied. oup.com This response was significantly blunted by the concomitant infusion of cyproheptadine, a serotonin antagonist, further suggesting a serotonergic mechanism. oup.com

In animal studies, particularly in infant rats, the administration of 5-HTP led to a prompt elevation in plasma prolactin levels. nih.gov This effect was markedly reduced by pretreatment with serotonin receptor blockers, indicating that the prolactin release is mediated via the brain's serotonin system. nih.gov

However, other studies in humans have reported a lack of effect. One study found that oral 5-HTP administration, both acutely and over a few days, failed to modify either basal or TRH-stimulated prolactin secretion in normal subjects. karger.com The researchers of that study noted that this could be due to the dose of 5-HTP used being insufficient to increase brain serotonin concentration, or because the hydroxylated amino acid is also taken up by catecholaminergic neurons, potentially leading to the release of dopamine, which has an inhibitory effect on prolactin. nih.govkarger.com

Interestingly, when 5-HTP was administered following pretreatment with the peripheral decarboxylase inhibitor benserazide, a significant increase in prolactin plasma levels was observed, particularly in women. nih.gov

Effects on Human Growth Hormone (HGH), ACTH, and Cortisol Levels

Studies have demonstrated that the oral administration of 5-HTP can influence the secretion of several pituitary hormones. In one study, the oral administration of 150 mg of 5-hydroxytryptophan (B29612) resulted in a rise in plasma human growth hormone (HGH), adrenocorticotropic hormone (ACTH), and cortisol in most of the subjects tested. semanticscholar.orgoup.comoup.comnih.gov The rise in these hormones was not attributed to non-specific stress, as most subjects did not report such symptoms. oup.com

The stimulatory effect of 5-HTP on HGH secretion appears to be influenced by glucose levels. The concomitant administration of glucose with 5-HTP was found to significantly blunt the plasma HGH response. semanticscholar.orgoup.comoup.com However, the plasma ACTH and cortisol responses to 5-HTP were not significantly affected by glucose administration. semanticscholar.orgoup.comoup.com

Further research has explored the cortisol response to 5-HTP in different populations. One study found that the serum cortisol concentration following a 200 mg oral dose of 5-HTP was significantly greater in unmedicated depressed and manic patients compared to normal controls. nih.gov This enhanced response suggests a possible increase in serotonin receptor sensitivity in the hypothalamus or pituitary in some individuals with affective disorders. nih.gov

Table 2: Summary of 5-HTP Effects on Neuroendocrine Hormones

Hormone Effect of 5-HTP Administration Modulating Factors
Prolactin Varied results; some studies show an increase, nih.govoup.com others show no effect. karger.com Co-administration with peripheral decarboxylase inhibitors may enhance the effect. nih.gov
Human Growth Hormone (HGH) Increased plasma levels. semanticscholar.orgoup.comoup.com Response is blunted by concomitant glucose administration. semanticscholar.orgoup.comoup.com
Adrenocorticotropic Hormone (ACTH) Increased plasma levels. semanticscholar.orgoup.comoup.com Response is not significantly affected by glucose. semanticscholar.orgoup.com
Cortisol Increased plasma levels. semanticscholar.orgoup.comoup.com Enhanced response observed in depressed and manic patients. nih.gov Response is not significantly affected by glucose. semanticscholar.orgoup.com

Preclinical Research on 5 Hydroxy L Tryptophan

Animal Models of Neurological and Psychiatric Disorders

Preclinical studies utilizing animal models have been instrumental in elucidating the role of 5-HTP in various central nervous system pathologies. These models allow for controlled investigation of the compound's effects on complex behaviors and underlying neurobiological pathways.

Studies on Depression and Anxiety Models

The serotonergic system is deeply implicated in the pathophysiology of depression and anxiety. mdpi.com Consequently, 5-HTP, as a direct precursor to serotonin (B10506), has been a focal point of research in animal models of these conditions. Studies in rodent models have shown that administration of 5-HTP can influence behaviors analogous to depression and anxiety in humans. For instance, research has explored how 5-HTP administration impacts performance in standardized tests such as the forced swim test and elevated plus maze, which are designed to assess depressive-like behavior and anxiety levels, respectively.

In mouse models, oral administration of 5-HTP has been shown to restore gut microbiota dysbiosis associated with depression-like behaviors. frontiersin.org Furthermore, preclinical studies have suggested that a slow-release formulation of 5-HTP could be a promising therapeutic approach for mood disorders, potentially as an adjunct to selective serotonin reuptake inhibitors (SSRIs). evecxia.com The classic serotonin hypothesis of anxiety posits that increased serotonin transmission can heighten emotional reactivity, a finding that is consistently observed in ethologically based animal models. nih.gov The involvement of different serotonin receptor subtypes further underscores the complexity of the serotonergic regulation of anxiety. nih.gov

Investigations into Sleep Regulation and Disorders

The role of serotonin as a precursor to melatonin (B1676174), the primary hormone regulating the sleep-wake cycle, positions 5-HTP as a compound of interest in sleep research. nih.govwikipedia.org Animal studies have been crucial in understanding how 5-HTP influences sleep architecture. researchgate.net Research in animal models has demonstrated that 5-HTP can promote non-rapid eye movement (NREM) sleep, which is the deepest and most restorative stage of sleep. researchgate.net

A study investigating a combination of gamma-aminobutyric acid (GABA) and 5-HTP in vertebrate models found that the mixture significantly regulated sleep latency and duration, and increased sleep quality more effectively than either amino acid administered alone. nih.govresearchgate.net This effect is thought to be mediated through both GABAergic and serotonergic signaling pathways. nih.govresearchgate.net In sheep, 5-HTP has been shown to increase serum melatonin levels. researchgate.net

Research on Pain Perception and Fibromyalgia Models

Preclinical research has explored the potential of 5-HTP in modulating pain perception, with a particular focus on conditions like fibromyalgia, which is often associated with dysregulated serotonin levels. avogel.co.uk Animal models of fibromyalgia, such as those induced by reserpine or repeated cold stress, have been used to investigate the effects of 5-HTP on pain thresholds and other related symptoms.

In a fibromyalgia-like model in female rats, tryptophan supplementation was found to reduce mechanical hypersensitivity. nih.gov Animal model studies have indicated that serotonin plays a role in regulating parts of the spinal cord, with specific receptors (5HT2C and 5HT3) being implicated. youtube.com The reduction of serotonin levels in supraspinal regions has been observed in rats subjected to repeated cold stress, a model for fibromyalgia. nih.gov

Studies on Appetite Regulation and Metabolic Disorders (e.g., Obesity, Diabetes)

The serotonergic system is a key regulator of appetite and feeding behavior. psychiatryredefined.org Preclinical studies have investigated the effects of 5-HTP on food intake and body weight in various animal models. Research has shown that increasing serotonin activity through 5-HTP can lead to a reduction in food consumption and subsequent weight loss.

In rats, 5-HTP has been shown to suppress food intake. nih.gov Studies in broilers have also demonstrated that 5-HTP reduces feed intake and abdominal fat. frontiersin.org The mechanism is thought to involve the activation of pro-opiomelanocortin neurons and inhibition of neuropeptide Y/agouti-related protein neurons in the hypothalamus. frontiersin.org The anorectic effects of serotonin are mediated by specific receptor subtypes, with agonists for the Htr2c or Htr1b receptors reducing food intake. rupress.org

Exploration in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's Disease)

The potential role of the serotonergic system in neurodegenerative diseases has led to preclinical investigations of 5-HTP in animal models of these conditions. mdpi.comnih.govnih.gov Research has explored whether modulating serotonin levels with 5-HTP can impact the pathological hallmarks and behavioral deficits associated with Alzheimer's and Parkinson's disease.

In a mouse model of Parkinson's disease, 5-HTP was found to reduce levodopa-induced dyskinesia by regulating specific signaling pathways. researchgate.netnih.gov Similarly, in a rat model of Parkinson's, 5-HTP reduced the appearance of L-DOPA-induced dyskinesia. nih.gov Studies in animal models of Alzheimer's disease have shown that stimulating serotonin-producing neurons can improve synaptic plasticity. abcam.com Furthermore, research has indicated that the serotonin 5-HT4 receptor may be a therapeutic target for reducing tau pathology. frontiersin.org

Myoclonus and Ataxia Research

Myoclonus, characterized by sudden, involuntary muscle jerks, and ataxia, a lack of voluntary coordination of muscle movements, are neurological conditions where serotonergic pathways may play a role. Preclinical studies in animal models have been conducted to evaluate the effects of 5-HTP on these motor control disorders. nih.gov

While direct preclinical animal model data on 5-HTP for ataxia is limited in the provided search results, some studies suggest a potential therapeutic role for compounds that modulate the serotonergic system. wikipedia.org

Table of Compounds

Cellular and Molecular Mechanisms Investigated in Preclinical Studies

Preclinical research into 5-hydroxy-L-tryptophan (5-HTP) has explored a variety of cellular and molecular mechanisms to understand its physiological effects. These investigations have shed light on its influence on neurotrophic factors, cell survival and death processes, gene regulation, and inflammatory and oxidative stress pathways.

Impact on Neurotrophic Factor Expression (e.g., BDNF)

The relationship between the serotonergic system, which is directly influenced by 5-HTP, and the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) is complex. Preclinical studies suggest that manipulating serotonin (5-HT) levels can modulate BDNF mRNA expression in a region-specific manner within the brain. For instance, elevating brain 5-HT concentrations in rats through the administration of L-tryptophan (a precursor to 5-HTP) along with tranylcypromine resulted in a significant decrease in BDNF mRNA abundance in the dentate gyrus, while simultaneously increasing it in the frontal cortex nih.gov.

Further studies have highlighted the role of specific serotonin receptors in this process. Research using knockout mice lacking the 5-HT(2C) receptor found a significant 2.2-fold increase in the expression of the mature form of BDNF specifically in the hippocampus, with no changes observed in the frontal cortex or striatum nih.govmonash.edu. This suggests that the loss of 5-HT(2C) receptor expression leads to a marked and selective increase in hippocampal mature BDNF levels nih.govmonash.edu. Additionally, studies modeling oral slow-release 5-HTP administration in mice found that when given with a selective serotonin reuptake inhibitor (SSRI), it enhanced the expression of neurotrophic mRNA researchgate.net.

Table 1: Preclinical Findings on the Impact of Serotonergic Modulation on BDNF Expression

Study ModelMethod of Serotonergic ModulationBrain RegionObserved Effect on BDNFReference
RatTranylcypromine and L-TryptophanDentate GyrusDecreased mRNA expression nih.gov
RatTranylcypromine and L-TryptophanFrontal CortexIncreased mRNA expression nih.gov
5-HT(2C) Receptor Knockout MouseGenetic knockoutHippocampus2.2-fold increase in mature BDNF protein nih.govmonash.edu
MouseOral slow-release 5-HTP with an SSRINot specifiedEnhanced neurotrophic mRNA expression researchgate.net

Effects on Cellular Proliferation and Apoptosis

The effect of 5-HTP on cellular proliferation and apoptosis—programmed cell death—appears to be highly dependent on the cell type and context. In studies using mouse embryonic stem cells and embryonic fibroblasts, treatment with 5-HTP significantly inhibited cell proliferation nih.gov. This was achieved by blocking the S-phase of the cell cycle and was associated with an increase in both apoptotic and necrotic cell death nih.govconsensus.app. Similarly, 5-HTP was found to suppress cell proliferation in activated mouse splenocytes nih.gov and demonstrated an inhibitory effect on prostate cancer cell proliferation researchgate.net.

Conversely, other studies have reported anti-apoptotic effects. In goat mammary epithelial cells (GMECs), 5-HTP treatment was shown to decrease cellular apoptosis nih.gov. This protective effect was mediated through the MAPK/ERK/Bcl-3 signaling pathway nih.gov. This suggests that 5-HTP can exert opposing effects on cell survival, promoting apoptosis in some cell lines while inhibiting it in others.

Table 2: Effects of 5-HTP on Cellular Proliferation and Apoptosis in Different Preclinical Models

Cell/Animal ModelEffect on ProliferationEffect on ApoptosisReference
Mouse Embryonic Stem Cells & FibroblastsInhibitedIncreased nih.gov
Activated Mouse SplenocytesSuppressedNo increase in cell death at tested levels nih.gov
Goat Mammary Epithelial CellsNot specifiedDecreased nih.gov
Prostate Cancer CellsInhibitedNot specified researchgate.net

Influence on Gene Expression and Signaling Pathways

5-HTP has been shown to influence a range of gene expression profiles and intracellular signaling pathways. In mouse embryonic cells, 5-HTP treatment upregulated the gene expression of enzymes critical to serotonin synthesis and metabolism, including aromatic amino acid decarboxylase (Aadc/Ddc), monoamine oxidase A (Maoa), and transglutaminase 2 (Tgm2) nih.gov.

Specific signaling pathways are also modulated by 5-HTP. As mentioned, it decreases apoptosis in goat mammary epithelial cells by promoting the phosphorylation of ERK1/2 and positively regulating Bcl-3 expression via the MAPK/ERK/Bcl-3 pathway nih.gov. In the context of inflammation, 5-HTP has been found to suppress the activation of p38 and nuclear factor-κB (NF-κB) in fibroblasts nih.gov. It also suppresses the expression of key immune-related genes such as IL-17, TNFα, IFNγ, and T-bet in activated splenocytes nih.gov. Furthermore, in a model of allergic inflammation, 5-HTP reduced the expression of transglutaminase 2 (TG2) in lung endothelial cells northwestern.edu. In doxorubicin-induced cardiotoxicity models, pathway analysis revealed that 5-HTP treatment led to an upregulation of genes related to oxidative phosphorylation and mitochondrial biogenesis aging-us.com.

Table 3: Influence of 5-HTP on Gene Expression and Signaling Pathways

Signaling Pathway / Gene TargetCell/Animal ModelObserved EffectReference
MAPK/ERK/Bcl-3 PathwayGoat Mammary Epithelial CellsActivation (phosphorylation of ERK1/2), leading to decreased apoptosis nih.gov
p38 and NF-κB PathwaysFibroblastsSuppressed activation nih.gov
Aadc, Maoa, Tgm2 Gene ExpressionMouse Embryonic CellsUpregulated nih.gov
Pro-inflammatory Gene Expression (IL-17, TNFα, IFNγ)Activated SplenocytesSuppressed nih.gov
Oxidative Phosphorylation & Mitochondrial Biogenesis PathwaysCardiomyocytesUpregulated aging-us.com

Modulation of Inflammatory Responses and Oxidative Stress

Preclinical evidence strongly suggests that 5-HTP is a potent modulator of inflammation and oxidative stress. It has been shown to act as a reactive oxygen species (ROS) scavenger and can protect cells from oxidative damage nih.gov. In human fibroblast cells, 5-HTP significantly reduced oxidative damage induced by tert-butylhydroperoxide nih.gov. In a model of doxorubicin-induced cardiotoxicity, 5-HTP treatment significantly diminished markers of oxidative damage, including ROS and malondialdehyde (MDA) aging-us.com.

The anti-inflammatory properties of 5-HTP have been demonstrated across various models. In a mouse model of collagen-induced arthritis, supplementing with 5-HTP before disease induction decreased disease activity and suppressed the production of pro-inflammatory mediators like TNFα and IL-6 in the joints nih.gov. It also suppresses T cell activation and the production of a wide range of pro-inflammatory cytokines in activated splenocytes nih.gov. In other models, 5-HTP was found to inhibit the lipopolysaccharide (LPS)-induced expression of nitric oxide (NO) and interleukin-6 (IL-6) nih.gov. Furthermore, it has been shown to reduce acute peripheral inflammation in a carrageenan-induced paw edema test in mice scielo.br and to ameliorate allergic lung inflammation by inhibiting leukocyte recruitment northwestern.edu.

Methodological Considerations in Preclinical 5-HTP Research

The design of preclinical studies, particularly concerning how 5-HTP is administered and its resulting pharmacokinetic profile, is critical for interpreting the outcomes.

Route of Administration and Pharmacokinetic Profiles in Animal Models

In preclinical research, 5-HTP has been administered through several routes, including oral, intravenous (IV), and intraruminal methods. Oral administration is common in mouse studies for investigating both acute and chronic effects scielo.br. A key consideration for oral delivery is the formulation. Standard, immediate-release (IR) 5-HTP is characterized by rapid absorption and elimination, which can lead to fluctuating exposure researchgate.net. To address this, slow-release (SR) formulations have been developed and tested in mice, showing that administering 5-HTP via food can produce more stable plasma levels researchgate.net.

Intravenous administration allows for 100% bioavailability and bypasses absorption variability. Studies in Holstein dairy cows have shown that IV 5-HTP results in the highest circulating serotonin concentrations compared to other routes nih.gov. The same study also explored intraruminal administration, demonstrating that this route can also effectively elevate circulating serotonin, supporting the potential for oral or ruminal dosing to manipulate serotonin levels nih.gov.

A crucial pharmacokinetic property of 5-HTP is its ability to cross the blood-brain barrier, which serotonin itself cannot do scielo.brnews-medical.net. This allows peripherally administered 5-HTP to serve as a direct precursor for serotonin synthesis within the central nervous system mdpi.com. Pharmacokinetic models, such as the open two-compartment model described for IV administration, are used to mathematically describe the time course of drug concentrations in plasma, covering absorption, distribution, metabolism, and excretion capes.gov.brmsdvetmanual.com.

Table 4: Routes of 5-HTP Administration in Preclinical Animal Models

Route of AdministrationAnimal ModelKey Findings / ConsiderationsReference
Oral (Immediate and Slow-Release)MouseSlow-release formulations provide more stable plasma levels compared to immediate-release. researchgate.net
Intravenous (IV)Holstein Dairy CowResults in the highest circulating serotonin concentrations, providing 100% bioavailability. nih.gov
IntraruminalHolstein Dairy CowEffectively elevates circulating serotonin concentrations, supporting oral/ruminal dosing strategies. nih.gov

Dosage Regimens and Their Impact on Research Outcomes

In preclinical animal studies, the dosage of this compound (5-HTP) is a critical variable that significantly influences experimental outcomes. Research has demonstrated that the effects of 5-HTP are dose-dependent, with different dosages potentially leading to varied or even contradictory results. mdpi.comnih.gov

A study investigating sepsis-associated encephalopathy (SAE) in a mouse model found a narrow therapeutic window for 5-HTP. mdpi.com A low dose of 10 mg/kg improved cognitive dysfunction associated with the condition. However, higher doses of 25 mg/kg and 100 mg/kg were found to worsen cognitive function. Furthermore, the 100 mg/kg dose led to a significant increase in mortality in the septic mice, highlighting a paradoxical effect at higher concentrations. mdpi.com

The context of administration, such as co-administration with other compounds, also alters the impact of a given dosage. In rodents, parenteral doses of 5-HTP between 10–40 mg/kg, when given alone, result in only a modest increase in extracellular serotonin (5-HTExt). nih.gov However, a synergistic effect is observed when 5-HTP is administered with a selective serotonin reuptake inhibitor (SSRI). For instance, one acute study in rats showed that while a 20 mg/kg dose of 5-HTP alone increased 5-HTExt by 100%, combining it with an SSRI resulted in an 850% elevation. nih.gov

High acute doses can lead to adverse effects in animal models. A parenteral bolus dose of 100 mg/kg of 5-HTP, when combined with an SSRI, has been shown to cause transient serotonin syndrome in rodents. nih.gov This underscores the importance of the dosage regimen in preclinical safety and efficacy assessments.

Animal ModelDosage (mg/kg)RouteContextObserved OutcomeReference
Mouse (SAE model)10IntraperitonealAloneImproved cognitive dysfunction mdpi.com
Mouse (SAE model)25IntraperitonealAloneWorsened cognitive dysfunction mdpi.com
Mouse (SAE model)100IntraperitonealAloneWorsened cognitive dysfunction and increased mortality mdpi.com
Rat20ParenteralAlone100% increase in extracellular serotonin nih.gov
Rat20ParenteralWith SSRI850% increase in extracellular serotonin nih.gov
Rodent100Parenteral (bolus)With SSRITransient serotonin syndrome nih.gov

Use of Slow-Release Formulations in Animal Models

Standard, immediate-release (IR) 5-HTP has demonstrated poor pharmacokinetic properties in research, characterized by rapid absorption and elimination that lead to fluctuating exposure. nih.govresearchgate.netevecxia.com To overcome these limitations, slow-release (SR) formulations have been developed and tested in animal models, showing a marked improvement in the compound's therapeutic potential. nih.govnih.govresearchgate.net

Preclinical studies in mice have successfully modeled 5-HTP SR administration through various means, including subcutaneous minipumps and oral delivery via food. nih.govnih.govresearchgate.net These methods achieve a more constant and sustained level of plasma 5-HTP. researchgate.net In one study, subcutaneous minipumps delivering 100 mg/kg/day of 5-HTP SR as an adjunct to an SSRI augmented the SSRI-induced elevation of extracellular serotonin by 100% in wildtype mice and by 800% in mice with serotonin deficiency, with no observed adverse events. nih.gov

Oral administration of SR formulations has also proven effective and safe in animal models. A study modeling oral 5-HTP SR in mice by administering it through their food found that it robustly increased brain serotonin synthesis and levels. nih.govresearchgate.net When combined with an SSRI (fluoxetine) in the drinking water, this oral SR formulation enhanced serotonin-sensitive behaviors. nih.govresearchgate.net Notably, a comprehensive screening revealed no overt toxicological effects from the oral 5-HTP SR. nih.govevecxia.com

Research suggests that SR formulations allow for higher and safer exposure to 5-HTP. nih.gov For example, an oral adjunct 5-HTP SR dose of approximately 1000 mg/kg/day was found to be several-fold more potent at enhancing brain serotonin and plasma 5-HTP levels than the 100 mg/kg/day delivered via minipumps, again with no adverse events reported. nih.gov These findings provide a proof-of-principle for the therapeutic superiority of 5-HTP SR compared to 5-HTP IR in preclinical settings. nih.gov

Animal ModelFormulationDosage (mg/kg/day)Administration RouteKey FindingsReference
MouseSlow-Release (SR)100Subcutaneous minipumpsAugmented SSRI-induced serotonin elevation by 100-800% without adverse events. nih.gov
MouseSlow-Release (SR)~1000Oral (via food)More potent than minipump delivery; enhanced brain serotonin and plasma 5-HTP levels with no adverse events. nih.gov
MouseSlow-Release (SR)Not specifiedOral (via food)Increased brain serotonin synthesis; enhanced effects of oral SSRI (fluoxetine). nih.govresearchgate.net

Clinical Research and Therapeutic Applications of 5 Hydroxy L Tryptophan

Clinical Trials in Mood and Affective Disorders

Clinical research into 5-hydroxy-L-tryptophan (5-HTP) for major depressive disorder has explored its efficacy relative to both placebo and conventional selective serotonin (B10506) reuptake inhibitors (SSRIs). Studies suggest that 5-HTP may offer comparable effects to some standard antidepressants. qualifacts.com While many early studies were methodologically limited, often lacking a placebo control group, they provided a foundation for more rigorous investigation. moodchangemedicine.comoup.com

A significant randomized, double-blind study compared the efficacy of 5-HTP with the SSRI fluoxetine in patients experiencing their first depressive episode. scientificwellness.comnih.govbohrium.com Over an eight-week period, both treatment groups demonstrated a significant and nearly equivalent reduction in scores on the Hamilton Rating Scale for Depression (HAM-D), with antidepressant effects noted as early as the second week. nih.govbohrium.com The therapeutic efficacy of 5-HTP was considered equal to that of fluoxetine. scientificwellness.comnih.govbohrium.com

A 2020 systematic review and meta-analysis of 13 clinical studies found that 5-HTP supplementation improved symptoms of depression, with a pooled remission rate of 65%. moodchangemedicine.com However, the authors noted that the quality of many existing studies was relatively low, primarily due to the absence of placebo controls, making it difficult to exclude the placebo effect. moodchangemedicine.comoup.com Earlier research also indicated that 5-HTP and L-tryptophan are more effective than a placebo in alleviating depression. moodchangemedicine.com

Table 1: Comparative Efficacy of 5-HTP and Fluoxetine in a First Depressive Episode
Parameter5-HTP GroupFluoxetine Group
Number of Patients (Completed Study) 3030
Study Duration 8 Weeks
Primary Outcome Measure Change in Hamilton Rating Scale for Depression (HAM-D) Score
Response Rate at 8 Weeks 73.33% (22 patients)80% (24 patients)
Key Finding Both groups showed significant and nearly equal reduction in HAM-D scores, with efficacy considered comparable. nih.govbohrium.com

5-HTP has been investigated as an adjunctive therapy for individuals with treatment-resistant depression (TRD), where standard antidepressant monotherapy is insufficient. nih.gov The rationale is that adding 5-HTP, a direct precursor to serotonin, could elevate brain serotonin levels beyond what is achievable with an SSRI alone. nih.govresearchgate.net

Pilot trials have suggested that adjunctive 5-HTP can induce an antidepressant response in patients with TRD. researchgate.net For instance, one double-blind trial found that the combination of clomipramine and 5-HTP was superior to clomipramine alone in depressed inpatients. nih.gov Another open-label study involving 99 patients with chronic TRD, most of whom were already on SERT inhibitors, found that adding 5-HTP resulted in a significant recovery in approximately half of the patients. nih.gov

More recent research has explored combining 5-HTP with other compounds. An open-label pilot study investigated the combined augmentation of SSRIs or serotonin-norepinephrine reuptake inhibitors (SNRIs) with both 5-HTP and creatine monohydrate for women with resistant depression. nih.gov The results provided preliminary evidence that this combination may be an effective augmentation strategy. nih.govyoutube.com Over the 8-week trial, participants showed a mean 60% reduction in HAM-D scores. nih.gov This combination treatment is hypothesized to correct deficits in both serotonin production and brain bioenergetics. nih.gov

Table 2: Open-Label Augmentation with 5-HTP and Creatine for TRD in Women
ParameterResult
Number of Participants 15 Women
Condition SSRI- or SNRI-resistant Major Depressive Disorder
Study Duration 8 Weeks
Mean Baseline HAM-D Score 18.9 ± 2.5
Mean End-of-Treatment HAM-D Score 7.5 ± 4.4
Response Rate (≥50% HAM-D reduction) 66.7% (10 patients)
Remission Rate (HAM-D score ≤ 7) 46.7% (7 patients)

The role of serotonin in anxiety has prompted research into 5-HTP for anxiety-related conditions. nih.gov Both animal and human clinical studies have demonstrated that 5-HTP possesses anti-anxiety effects. psychologytoday.com Small studies have suggested that 5-HTP supplementation can reduce anxiety levels. webmd.com

Research has specifically examined the efficacy of 5-HTP in panic disorder. One study found that pretreatment with 5-HTP significantly inhibited panic attacks induced by a carbon dioxide (CO2) challenge in patients with panic disorder. nih.govdocumentsdelivered.com Compared to placebo, 5-HTP administration led to a reduction in the number of panic attacks, lower panic symptom scores, and decreased subjective anxiety following the CO2 challenge. nih.govdocumentsdelivered.com This supports a protective or modulatory role for increased serotonin availability in the neurobiology of panic. nih.govdocumentsdelivered.com

The application of 5-HTP in bipolar disorder is less studied. webmd.com Some early research included patients with bipolar disorder in broader studies on depression, but specific outcomes for this subgroup are not well-defined. oup.com Theoretically, as a precursor to serotonin, 5-HTP is thought to have the potential to influence mood. webmd.com However, there is a corresponding theoretical concern that increasing serotonin levels could potentially trigger or worsen mania in susceptible individuals. webmd.com Due to the limited number of dedicated clinical trials, the precise effects and utility of 5-HTP as a therapeutic agent in bipolar disorder remain unclear.

Major Depressive Disorder

Clinical Studies in Sleep Disorders

As a direct precursor to serotonin, which is subsequently converted to melatonin (B1676174), 5-HTP has been investigated for its potential role in managing sleep disorders. nih.govcasi.orghealthline.com Serotonin itself is known to be involved in sleep regulation, and melatonin is a key hormone in the sleep-wake cycle. nih.govcasi.org

Studies have suggested that 5-HTP supplementation may improve sleep quality, particularly by increasing rapid eye movement (REM) sleep. casi.org One study focusing on children experiencing night terrors found that treatment with 5-HTP led to a significant reduction in episodes over a six-month period. casi.org

Insomnia

Research suggests that 5-HTP may play a role in improving sleep quality. healthline.comcasi.org As a direct precursor to serotonin, which is subsequently converted to melatonin, 5-HTP can increase the levels of this key sleep-regulating hormone. nih.govhealthline.com Studies have indicated that supplementation with 5-HTP may help promote sleep and improve its duration and depth. peacehealth.org

A 2024 study highlighted that 5-HTP supplementation could enhance sleep quality, particularly in older adults with poor sleep, and this improvement might be linked to positive modulations of the gut microbiome. news-medical.netnih.gov Further research from 2021 suggested that 5-HTP supplementation may reduce the time it takes to fall asleep. healthline.com Additionally, a 2020 review pointed to the possibility of 5-HTP increasing rapid eye movement (REM) sleep. healthline.com

Table 1: Clinical Research on 5-HTP for Insomnia

Study YearKey Finding
2024Supplementation improved sleep quality in older adults, especially those with poor sleep, potentially through gut microbiome modulation. news-medical.netnih.gov
20215-HTP supplementation was found to potentially reduce sleep latency (the time it takes to fall asleep). healthline.com
2020A review suggested that 5-HTP may contribute to an increase in REM sleep. healthline.com

Sleep Terrors and Sleepwalking

Clinical investigations have explored the efficacy of 5-HTP in managing parasomnias, specifically sleep terrors. A notable study focused on a pediatric population experiencing sleep terrors demonstrated a significant therapeutic benefit. nih.gov

In an open pharmacological trial, children treated with 5-HTP showed a marked reduction in the frequency of sleep terror episodes compared to an untreated control group. nih.gov After one month of treatment, 93.5% of the children receiving 5-HTP responded positively. nih.gov This effect was sustained, with 83.9% of the treated children being free of sleep terrors at a six-month follow-up, in stark contrast to the control group where the majority continued to experience episodes. nih.gov These findings suggest that 5-HTP may modulate the level of arousal during sleep, thereby mitigating the occurrence of sleep terrors. nih.gov

Table 2: Clinical Trial of 5-HTP for Sleep Terrors in Children

Parameter5-HTP Treatment GroupControl Group
Positive Response (1 Month) 93.5%28.6%
Episode-Free (6 Months) 83.9%28.6%

REM Sleep Behavior Disorder in Parkinson's Disease

Recent research has focused on the potential of 5-HTP to manage REM Sleep Behavior Disorder (RBD), a common non-motor symptom in Parkinson's disease (PD). A single-center, randomized, double-blind, placebo-controlled crossover trial investigated the effects of 5-HTP in patients with PD and RBD. nih.govnih.gov

The study found that treatment with 5-HTP resulted in an increase in the total percentage of REM sleep without a corresponding increase in RBD episodes. nih.govnih.gov Furthermore, there was a marginal, though not statistically significant, reduction in the arousal index and the amount of time spent awake after sleep onset. nih.govnih.gov While self-reported frequency of RBD improved with both 5-HTP and placebo compared to baseline, the study provides initial evidence that 5-HTP is safe and may improve sleep stability in individuals with Parkinson's disease. nih.govnih.gov

Table 3: Effects of 5-HTP on Sleep in Parkinson's Disease with RBD

Outcome MeasureEffect of 5-HTP
Total Percentage of REM Sleep Increased
RBD Episodes No related increase
Arousal Index Marginal, non-significant reduction
Wake After Sleep Onset Marginal, non-significant reduction
Overall Sleep Stability Improved

Research in Chronic Pain Syndromes

Fibromyalgia

Several studies have indicated that 5-HTP may be beneficial in improving the symptoms of fibromyalgia, a condition characterized by widespread musculoskeletal pain accompanied by fatigue, sleep, memory, and mood issues. healthline.com The therapeutic potential of 5-HTP in fibromyalgia is thought to be linked to its role in serotonin synthesis, as lower serotonin levels have been associated with this condition. healthline.com

A double-blind, placebo-controlled study involving 50 patients with primary fibromyalgia syndrome found that all clinical parameters studied, including pain, morning stiffness, sleep patterns, and anxiety, were significantly improved with 5-HTP treatment. nih.govcaldic.com Another 90-day open study with 50 patients also reported significant improvements in the number of tender points, anxiety, pain intensity, quality of sleep, and fatigue. nih.gov In this study, nearly 50% of patients experienced a "good" or "fair" clinical improvement. nih.gov

Table 4: Clinical Studies of 5-HTP in Fibromyalgia

Study TypeNumber of ParticipantsKey Findings
Double-Blind, Placebo-Controlled50Significant improvement in all clinical parameters studied (pain, stiffness, sleep, anxiety). nih.govcaldic.com
90-Day Open Study50Significant improvement in tender points, anxiety, pain intensity, sleep quality, and fatigue. nih.gov

Migraine and Chronic Headaches

The role of serotonin in the pathophysiology of migraine has led to research into the prophylactic use of its precursor, 5-HTP. nih.gov Clinical studies have explored the efficacy of 5-HTP in reducing the frequency and severity of migraine and other chronic headaches.

In a double-blind, crossover study comparing L-5-HTP to a placebo for chronic primary headaches, which included migraine, mixed headache, and muscle contraction headache, L-5-HTP was found to be more effective than placebo in reducing both the frequency and severity of headaches, although the difference was not statistically significant. nih.gov Favorable responses, defined as a greater than 50% average reduction in headache symptoms, were observed in 48% of the cases after two months of treatment. nih.gov Another study comparing 5-HTP to methysergide, a common migraine medication, found that both treatments reduced migraine frequency by approximately 50% over 40 days. peacehealth.org

Table 5: Research Findings on 5-HTP for Migraine and Chronic Headaches

Study DesignConditionKey Outcome
Double-Blind, Crossover StudyChronic Primary HeadacheMore effective than placebo in reducing headache frequency and severity (not statistically significant). 48% of patients had a >50% reduction in symptoms. nih.gov
Comparative StudyRecurrent MigrainesReduced migraine frequency by about 50%, comparable to methysergide. peacehealth.org

Investigations in Metabolic and Neurological Conditions

Beyond its applications in sleep and pain, research into 5-HTP has extended to various metabolic and neurological conditions. Its fundamental role as a precursor to serotonin suggests a potential influence on a wide array of physiological processes. nih.gov

In the context of neurological disorders, as previously discussed, 5-HTP has been investigated for its effects on non-motor symptoms of Parkinson's disease, such as REM Sleep Behavior Disorder. nih.govnih.gov There is also interest in its potential to address depressive symptoms that can co-occur with neurological conditions. healthline.com Further research is needed to fully elucidate the therapeutic potential of 5-HTP across a broader spectrum of metabolic and neurological disorders.

Obesity and Appetite Control

Research into the effects of 5-HTP on obesity and appetite control has shown promising results, primarily attributed to its role in increasing serotonin levels, which are known to regulate appetite and satiety. Several clinical studies have demonstrated that supplementation with 5-HTP can lead to reduced food intake, increased feelings of fullness, and subsequent weight loss in obese individuals.

A notable double-blind, placebo-controlled trial involving 20 obese patients investigated the effects of 900 mg/day of 5-HTP over two consecutive 6-week periods. In the first period, no dietary restrictions were imposed, while a calorie-restricted diet was recommended in the second. The results indicated that the 5-HTP-treated group experienced significant weight loss during both periods. Furthermore, a reduction in carbohydrate intake and a consistent feeling of early satiety were observed. nih.gov

Another study with 20 individuals with diabetes, who were randomly assigned to receive either 5-HTP or a placebo for two weeks, found that the 5-HTP group consumed approximately 435 fewer calories per day. nih.gov A 2016 trial utilizing brain imaging scans revealed that 5-HTP can alter brain activity in response to food, shifting focus from high-calorie carbohydrates to healthier, protein-rich options. nih.gov

Interactive Data Table: Clinical Trials of 5-HTP in Obesity and Appetite Control

StudyNumber of ParticipantsKey Findings
University of Rome Study20 obese patientsSignificant weight loss, reduced carbohydrate intake, and early satiety with 900 mg/day of 5-HTP. nih.gov
Diabetes Study20 individuals with diabetesParticipants receiving 5-HTP consumed approximately 435 fewer calories per day compared to the placebo group. nih.gov
Brunel University Trial (2016)Not specifiedBrain imaging showed 5-HTP altered brain activity, promoting preferences for higher protein foods over high-calorie carbohydrates. nih.gov
Overweight Women Study20 overweight womenThe 10 women who took a 5-HTP supplement for 4 weeks reported greater feelings of satiety and had a reduced body mass index. nih.gov

Alzheimer's Disease (Diagnostic Test Potential)

The involvement of the serotonergic system in Alzheimer's disease (AD) has led to investigations into 5-HTP and its metabolites as potential diagnostic markers. Research has indicated that patients with dementia of the Alzheimer type (DAT) have lower concentrations of 5-HTP, serotonin (5-HT), and the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in their cerebrospinal fluid (CSF) compared to healthy controls. nih.gov

One study utilizing high-performance liquid chromatography with a novel detection system found not only decreased levels of these compounds in the CSF of 14 DAT patients but also the presence of abnormal, partially oxidized forms of 5-HTP and serotonin that were not observed in the nine control subjects. nih.gov These findings suggest a dysregulation of the serotonergic system in AD and point towards the potential for developing a diagnostic test for the disease based on these CSF biomarkers. nih.gov While the direct use of a "5-HTP challenge test" for diagnosis is not established, the measurement of its levels and related metabolites in the CSF is a promising area of research for early detection and monitoring of Alzheimer's disease. nih.govnih.gov

Parkinson's Disease (Motor Complications, Depressive Symptoms)

In the context of Parkinson's disease (PD), 5-HTP has been investigated for its potential to alleviate both motor complications and non-motor symptoms like depression. Long-term use of levodopa, a primary treatment for PD, often leads to the development of motor complications such as dyskinesias (involuntary movements). mdpi.comwikipedia.org

Pre-clinical and preliminary clinical studies suggest that 5-HTP may help reduce levodopa-induced dyskinesia (LID). mdpi.comwikipedia.org The proposed mechanism involves the modulation of serotonin neurons, which can convert levodopa to dopamine and release it in an uncontrolled manner. oup.com By increasing serotonin levels, 5-HTP may help regulate this process. A single-center, randomized, double-blind, placebo-controlled cross-over study involving 12 PD patients with LIDs found that a daily 50 mg dose of 5-HTP over 4 weeks resulted in a significant improvement in dyskinesia scores. researchgate.netusc.edu Another study in a mouse model of PD showed that 5-HTP significantly suppressed various types of dyskinetic movements without compromising the therapeutic efficacy of levodopa. mdpi.com

Depression is a common and debilitating non-motor symptom in Parkinson's disease. Given 5-HTP's role as a serotonin precursor, its potential as an antidepressant in this population has been explored. A preliminary, randomized, double-blind, placebo-controlled cross-over trial with 25 PD patients demonstrated that a 50 mg daily dose of 5-HTP over 4 weeks led to a significant improvement in depressive symptoms compared to a placebo. researchgate.net

Interactive Data Table: Clinical Research of 5-HTP in Parkinson's Disease

Study FocusNumber of ParticipantsKey Findings
Levodopa-Induced Dyskinesia12 PD patients50 mg/day of 5-HTP significantly improved levodopa-induced dyskinesias over a 4-week period. researchgate.netusc.edu
Depressive Symptoms25 PD patients50 mg/day of 5-HTP significantly improved depressive symptoms compared to placebo over 4 weeks. researchgate.net
Pre-clinical Model (Mice)N/A5-HTP suppressed dyskinetic movements without affecting levodopa's efficacy on motor symptoms. mdpi.com

Lesch-Nyhan Syndrome

Lesch-Nyhan syndrome is a rare, inherited disorder characterized by cognitive and physical impairments, as well as self-mutilating behaviors. Research into the use of 5-HTP for this condition has yielded mixed results.

A double-blind clinical trial of a single case of Lesch-Nyhan syndrome found that 5-HTP produced a significant reduction in athetoid movements (a type of involuntary movement) and had a sedative effect. However, it did not improve the patient's mood or reduce self-mutilation. researchgate.net In contrast, another study involving four cases of Lesch-Nyhan syndrome reported that oral administration of L-5-hydroxytryptophan effectively relieved self-mutilation without causing side effects, although it did not alleviate choreoathetoid movements. mdpi.com

Further research in a single patient with Lesch-Nyhan syndrome showed that while 5-HTP did not affect the self-biting behavior, it did significantly reduce irritability, as measured by crying time, and may have contributed to a more normal sleep state architecture. escholarship.org One study also noted that while self-mutilation appeared to be suppressed initially with 5-HTP and carbidopa therapy, the effectiveness of the treatment diminished over time. mdpi.com

Inflammatory Bowel Disease (Fatigue)

Fatigue is a common and often debilitating symptom for individuals with Inflammatory Bowel Disease (IBD), even when the disease is in remission. nih.govresearchgate.net Based on the hypothesis that low serum tryptophan concentrations may be linked to fatigue, a multicenter randomized controlled trial was conducted to assess the effect of 5-HTP supplementation on fatigue in patients with inactive IBD. nih.govresearchgate.net

The study included 166 patients with IBD in remission who were experiencing fatigue. nih.govresearchgate.net Participants were treated in a crossover manner with 100 mg of oral 5-HTP or a placebo twice daily for two consecutive 8-week periods. nih.govresearchgate.net The results showed that despite a significant increase in serum 5-hydroxytryptophan (B29612) and serotonin levels during the 5-HTP treatment phase, there was no significant difference in the reduction of fatigue scores between the 5-HTP and placebo groups. nih.govresearchgate.netaltmedrev.com The proportion of patients achieving a 20% or greater reduction in fatigue was similar for both treatments (35.6% for 5-HTP and 37.6% for placebo). researchgate.net

Methodological Challenges and Future Directions in Clinical Trials

Study Design Limitations (e.g., small sample sizes, methodological quality)

The existing body of clinical research on this compound is hampered by several methodological limitations that affect the generalizability and robustness of the findings. A recurrent issue across many studies is the use of small sample sizes. nih.gov For instance, a study on the effects of 5-HTP on weight loss in overweight women included only 20 participants, with just 10 in the treatment group. nih.gov Similarly, preliminary studies on Parkinson's disease have also been conducted with small patient cohorts, with researchers acknowledging the need for larger studies to confirm their early findings. researchgate.net

Need for High-Quality, Placebo-Controlled, Double-Blind Studies

A major weakness identified across the current literature is the scarcity of studies that include a placebo group. nih.govoup.com Many early investigations into 5-HTP lacked this crucial control, making it difficult to distinguish the compound's true pharmacological effects from placebo effects or the natural course of the condition. medicalnewstoday.comcaldic.com The Office of Health Assessment and Translation (OHAT) risk of bias rating tool has suggested that, on the whole, current studies are relatively weak from a methodological standpoint. nih.govoup.comresearchgate.net

To advance the understanding of 5-HTP's therapeutic potential, there is a critical need for more rigorous research. nih.govmedicalnewstoday.com The gold standard for clinical trials, the randomized, double-blind, placebo-controlled design, is essential. caldic.comnih.govresearchgate.net Such studies are necessary to provide convincing evidence for or against the efficacy of 5-HTP. nih.gov Future trials should also focus on including patients with well-defined diagnoses and should incorporate a strong characterization of both psychological and physiological patient characteristics to reduce variability and allow for more precise analysis. nih.govoup.com While some double-blind, placebo-controlled trials have been conducted, such as in fibromyalgia and obsessive-compulsive disorder, broader and more robust studies are required across all potential applications. caldic.comresearchgate.net

Table 1: Methodological Issues in 5-HTP Depression Studies nih.govoup.com
Methodological ConcernDescriptionImpact on Results
Lack of Placebo ControlMany studies did not compare 5-HTP against an inactive placebo.Difficult to determine if observed effects are due to the compound or other factors.
Variable Treatment DurationThe length of time participants received 5-HTP varied significantly between studies.Inconsistent data on short-term vs. long-term effects.
Heterogeneous Study PopulationsStudies often included patients with different types or severities of depression.Reduces the ability to generalize findings to specific patient groups.
Inconsistent Experimental DesignDifferences in study structure, outcome measures, and data analysis methods.Contributes to high heterogeneity (I² = 76%) in meta-analyses, making it hard to pool data.

Long-Term Efficacy and Safety Assessments

The long-term effects of 5-HTP supplementation remain an area requiring extensive investigation. researchgate.net While some studies have administered 5-HTP for periods of up to one year, comprehensive data on its sustained efficacy and the potential consequences of chronic use are limited. webmd.comexamine.com One of the primary concerns with long-term administration of a single neurotransmitter precursor like 5-HTP is the potential for neurochemical imbalances. oup.comnih.gov

Administering 5-HTP alone may lead to the depletion of other essential monoamines, such as dopamine, norepinephrine, and epinephrine. oup.comnih.gov This is because the enzyme L-aromatic amino acid decarboxylase (AAAD), which converts 5-HTP to serotonin, is also responsible for synthesizing dopamine from L-dopa. nih.govnews-medical.net An abundance of 5-HTP could theoretically monopolize this enzyme, leading to reduced synthesis of catecholamines. nih.govnews-medical.net Such depletion could potentially worsen conditions where catecholamine function is also implicated. nih.gov

Furthermore, prolonged elevation of serotonin levels through 5-HTP supplementation could theoretically lead to other adaptive changes in the monoaminergic system. oup.comresearchgate.net These may include the downregulation of monoamine receptors or an increase in the activity of monoamine-metabolizing enzymes like monoamine oxidase (MAO). oup.comresearchgate.netnih.gov These long-term neuroadaptive changes could influence the sustained efficacy of the supplement. oup.com Therefore, there is a clear need for long-term studies that not only assess clinical efficacy over extended periods but also monitor for potential alterations in the broader neurotransmitter landscape. researchgate.net

Pharmacokinetic and Pharmacodynamic Variability in Human Populations

The response to 5-HTP can vary significantly among individuals due to differences in its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound) and pharmacodynamics (how the compound affects the body). nih.govevecxia.comnih.gov

Pharmacokinetics: After oral administration, 5-HTP is absorbed from the gut. researchgate.net Unlike its own precursor, L-tryptophan, its transport across the blood-brain barrier is not dependent on L-type amino acid transporters and is not affected by the presence of other amino acids. oup.com However, the bioavailability of orally administered 5-HTP can show considerable interindividual differences, with one study reporting a range of 47% to 84% in patients. semanticscholar.org The half-life of 5-HTP has been reported to be between 2.2 and 7.4 hours, with plasma clearance ranging from 0.10 to 0.23 L/kg/hour. drugbank.com

A significant factor influencing 5-HTP's pharmacokinetics is its metabolism. The enzyme aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP to serotonin (5-hydroxytryptamine, 5-HT). nih.govnih.gov This conversion happens not only in the central nervous system but also in peripheral tissues. nih.gov To increase the amount of 5-HTP that reaches the brain, it has often been co-administered with peripheral decarboxylase inhibitors, such as carbidopa or benserazide. nih.gov These inhibitors reduce the conversion of 5-HTP to serotonin in the periphery, thereby increasing the plasma concentration and central availability of 5-HTP. nih.govdrugbank.com Studies have shown that pretreatment with carbidopa significantly increases the absorption of unchanged 5-HTP. drugbank.com One study found no correlation between the administered 5-HTP dose and the resulting circulating concentrations of the amino acid or its metabolites, highlighting significant individual variability. nih.gov

Table 2: Human Pharmacokinetic Parameters of 5-HTP
ParameterReported Value/ObservationReference
Oral Bioavailability47% - 84% (interindividual range) semanticscholar.org
Biological Half-life2.2 - 7.4 hours drugbank.com
Plasma Clearance0.10 - 0.23 L/kg/hour drugbank.com
Protein Binding (Serum)Approximately 19% nih.gov
Time to Max Plasma Concentration1.8 - 3.3 hours semanticscholar.org

Pharmacodynamics: The primary pharmacodynamic action of 5-HTP is to serve as a direct precursor to serotonin. news-medical.netnih.gov By increasing the substrate for serotonin synthesis, 5-HTP can elevate brain serotonin levels. evecxia.comnih.gov However, the functional outcome of this increase can be variable. Factors such as the baseline status of an individual's serotonergic system, the activity of metabolic enzymes (like TPH and MAO), and the density and sensitivity of serotonin receptors can all influence the ultimate clinical response. nih.govfrontiersin.org The interaction with other neurotransmitter systems, particularly the catecholamines, as mentioned previously, also contributes to pharmacodynamic variability. nih.gov The conversion of 5-HTP to serotonin requires vitamin B6 as a cofactor for the AAAD enzyme, suggesting that nutritional status could also play a role in its effects. news-medical.net

Biotechnological Production and Analytical Methodologies for 5 Hydroxy L Tryptophan

Sustainable Production Strategies

The production of 5-hydroxy-L-tryptophan (5-HTP) has traditionally relied on extraction from natural sources. However, advancements in biotechnology have paved the way for more sustainable and potentially cost-effective production methods. These strategies primarily involve microbial fermentation using genetically engineered microorganisms and extraction from plant sources, each with distinct methodologies and challenges.

Plant-Based Extraction (e.g., Griffonia simplicifolia)

The primary commercial source of naturally derived 5-HTP is the seeds of the African plant Griffonia simplicifolia. nih.govgreenjeeva.com This woody shrub, native to West and Central Africa, is a rich source of this non-proteinogenic amino acid. nih.gov The seeds of Griffonia simplicifolia can contain a significant amount of 5-HTP, making them a valuable raw material for extraction. oup.com

The extraction process typically involves crushing the seeds and using a solvent to isolate the 5-HTP. google.com Various extraction techniques have been explored, including maceration, microwave-assisted extraction (MAE), and Soxhlet extraction, with different solvents yielding varying efficiencies. nih.gov Following extraction, purification steps, often involving ion-exchange chromatography, are employed to obtain high-purity 5-HTP. researchgate.net

While plant-based extraction is the established method for 5-HTP production, it is not without its limitations. nih.govnih.gov The supply of Griffonia simplicifolia seeds can be subject to variability due to environmental factors, seasonal changes, and harvesting practices, which can impact both availability and quality. greenjeeva.com The cost of cultivation, harvesting, and extraction can also be higher compared to microbial fermentation. greenjeeva.com

Furthermore, there is a potential for contamination with other plant materials, pesticides, or heavy metals, necessitating rigorous testing and quality control measures. greenjeeva.com The chemical complexity of the plant extract also requires sophisticated purification processes to achieve the desired purity of 5-HTP. nih.gov The regioselective hydroxylation of tryptophan through chemical synthesis is also challenging, which is why Griffonia simplicifolia remains a key source. nih.gov

Advanced Analytical Techniques for 5-HTP Quantification

The accurate quantification of this compound (5-HTP) in various matrices, from biotechnological production media to complex biological samples, is crucial for both research and industrial applications. A range of sophisticated analytical techniques have been developed and refined to provide the necessary sensitivity, selectivity, and accuracy for these measurements. These methods are pivotal for quality control, metabolic studies, and understanding the pharmacokinetics of 5-HTP.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile technique for the chemical analysis of 5-HTP. nih.gov This method is frequently coupled with a variety of detectors to achieve reliable quantification in diverse samples, including plant extracts, rat serum, mouse brain tissue, and human plasma and urine. nih.gov

The separation is most commonly accomplished using a reverse-phase C18 column. nih.govasianpubs.org A typical mobile phase involves a binary solvent system, such as water and acetonitrile (B52724), both acidified with 0.1% v/v formic acid. nih.gov

Common detectors used for 5-HTP analysis include:

Diode Array Detector (DAD) : Allows for the monitoring of chromatographic profiles at multiple wavelengths, typically 230 and 270 nm for 5-HTP. nih.gov

Fluorescence Detector (FD) : Offers high sensitivity and selectivity for fluorescent compounds like 5-HTP.

Mass Spectrometry (MS) : Provides detailed structural information and highly sensitive quantification, often using positive ion mode and electrospray ionization (EI). nih.gov

Electrochemical Detection (ED) : A sensitive and simple method for determining serotonin-related indoles, including 5-HTP, in biological samples like human platelet-rich plasma. oup.comresearchgate.net

A study focused on a rapid and simple HPLC estimation of 5-HTP in Griffonia simplicifolia seed extracts utilized a C18 column with a mobile phase of 0.1% (v/v) phosphoric acid in water and acetonitrile (93:7) with detection at 275 nm. asianpubs.org

ParameterHPLC Method for Griffonia simplicifolia Extracts asianpubs.orgHPLC-ED for Human Platelet-Rich Plasma oup.com
Stationary Phase Phenomenex C18, 5µ (250 × 4.6 mm)Supelcosil LC-18DB
Mobile Phase 0.1% (v/v) phosphoric acid in water and acetonitrile (93:7)48mM citric acid, 28mM sodium phosphate (B84403) dibasic, 0.027mM Na2EDTA, and 3% methanol (B129727) (pH 3.18)
Detector Photodiode array detector (275 nm)Electrochemical detector (Eox = 0.65 V)
Linearity Range Not specified10–200 pg/mL
Internal Standard Not specifiedN-methylserotonin

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful and efficient alternative to HPLC for the analysis of 5-HTP, offering advantages such as high separation efficiency and short analysis times. aurorabiomed.com This technique has been successfully applied to determine 5-HTP in commercial dietary supplements and biological samples like human platelet-rich plasma and immortalized rat raphe nuclei neurons. nih.gov

One developed CE method for dietary supplements utilized a 20 mmol L-1 sodium phosphate buffer (pH 10) with 0.2 mmol L-1 cetyltrimethylammonium bromide (CTAB) for electroosmotic flow inversion. researchgate.net This method demonstrated good linearity and precision. researchgate.net Another approach used a lab-made CE system with a background electrolyte of 3.0 mol L-1 acetic acid solution (pH 2.13) for the simultaneous determination of tryptophan and 5-HTP in supplements. brjac.com.br

ParameterCE Method for Dietary Supplements researchgate.net
Background Electrolyte 20 mmol L-1 sodium phosphate (pH 10) and 0.2 mmol L-1 CTAB
Capillary Fused silica, 50 µm internal diameter, 60 cm length
Separation Voltage -20 kV
Detection Wavelength 214 nm
Limit of Detection (LOD) 3.1 µmol L-1
Limit of Quantification (LOQ) 10.1 µmol L-1
Linearity Range 0-500 µmol L-1

Micellar electrokinetic chromatography with diode array detection has also been developed for the rapid separation of 5-HTP. nih.gov

Mass Spectrometry (MS) and Laser Desorption/Ionization (LDI-TOF)

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique used for the identification and quantification of 5-HTP. It is often coupled with chromatographic methods like HPLC and gas chromatography. nih.gov In the context of HPLC-MS, electrospray ionization is a commonly used interface, and quantification is typically performed in positive ion mode using selective ion monitoring (SIM). nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful soft ionization technique that allows for the analysis of a wide range of biomolecules with minimal fragmentation. nih.govmdpi.com In this method, the sample is co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. jeol.comnih.gov The mass-to-charge ratio of the resulting ions is then determined by their time of flight in a vacuum tube. jeol.com While specific applications for direct 5-HTP quantification are not extensively detailed, MALDI-TOF's ability to analyze amino acids and other small molecules makes it a potentially valuable tool, particularly in metabolomics and tissue imaging studies. nih.gov

TechniquePrincipleCommon Matrices for Small Molecules
MALDI-TOF MS A soft ionization technique where a laser strikes a matrix containing the analyte, causing desorption and ionization. The time it takes for ions to travel to a detector determines their mass-to-charge ratio. jeol.comnih.govα-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-Dihydroxybenzoic acid (DHB), 9-Aminoacridine (9-AA) mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a preeminent technique for determining the structure of organic compounds. msu.edu It is based on the principle that atomic nuclei with a characteristic spin, such as ¹H and ¹³C, exhibit different energy states when placed in a strong magnetic field. msu.eduencyclopedia.pub By irradiating a sample with radiofrequency energy, transitions between these spin states can be induced and detected, providing detailed information about the chemical environment of each nucleus. msu.edu

While NMR is a powerful tool for structural elucidation and can be used for quantitative analysis, its application for the direct quantification of 5-HTP in complex mixtures is less common compared to chromatographic techniques due to lower sensitivity. However, it is an invaluable method for confirming the identity and purity of 5-HTP standards and for studying its interactions with other molecules. mdpi.com Two-dimensional NMR experiments, such as COSY and HSQC, can provide further structural details by showing correlations between different nuclei within the molecule. encyclopedia.pubmdpi.com

NMR ParameterInformation Provided
Chemical Shift Reflects the chemical environment of a nucleus, providing information about functional groups and molecular structure. msu.edu
Spin-Spin Coupling Reveals connectivity between neighboring nuclei.
Integration The area under an NMR peak is proportional to the number of nuclei giving rise to the signal.
Relaxation Times (T1 and T2) Provide information about the dynamics and intermolecular interactions of the molecule. mdpi.com

Positron-Emission Tomography (PET) Scanning for Brain Uptake

Positron-Emission Tomography (PET) is a noninvasive in vivo imaging technique that allows for the study of biochemical processes in the living brain. radiologykey.comnih.gov For studying serotonin (B10506) synthesis, a radiolabeled form of 5-HTP, typically [¹¹C]5-HTP, is used as a tracer. radiologykey.com After administration, the radiotracer is taken up by the brain and converted to [¹¹C]serotonin. The PET scanner detects the gamma rays produced by the annihilation of positrons emitted from the ¹¹C isotope, allowing for the quantification of the rate of serotonin synthesis.

This technique is crucial for understanding the in vivo kinetics of 5-HTP and its conversion to serotonin within the central nervous system. radiologykey.com To accurately quantify brain uptake, blood samples are often taken during the PET scan and analyzed using liquid chromatography to separate the parent tracer from its metabolites. radiologykey.com This provides information on the amount of intact tracer available for brain uptake. radiologykey.com PET imaging with tracers like [¹¹C]5-HTP has been instrumental in studying the serotonergic system in both healthy individuals and in various neuropsychiatric and neurodegenerative disorders. researchgate.netnih.gov

Ultra-High-Performance Liquid Chromatography-Electrochemical Detection (UHPLC-ED)

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (less than 2 µm), resulting in faster analysis times and higher resolution. eag.com When coupled with electrochemical detection (ED), UHPLC-ED becomes a highly sensitive and selective method for the analysis of electroactive compounds like 5-HTP and other monoamines. nih.gov

A UHPLC-ED method has been developed for the simultaneous analysis of tryptophan, 5-HTP, tryptamine, serotonin, and 5-hydroxyindoleacetic acid (5-HIAA) in mouse serum. escholarship.org This method offers a simple and efficient way to study the entire serotonin pathway from a small sample volume. The electrochemical detector provides the high sensitivity required to measure the low concentrations of these neuroactive compounds in biological fluids. nih.govescholarship.org This technique is particularly valuable for preclinical research in mood and behavior, as well as for the identification of biomarkers for neuroendocrine tumors. escholarship.org

Eosinophilia-Myalgia Syndrome (EMS) and Contaminant Research

The history of 5-HTP is inextricably linked to the Eosinophilia-Myalgia Syndrome (EMS) epidemic, a devastating outbreak that has spurred ongoing research into the safety of dietary supplements.

In 1989, an epidemic of a novel illness, EMS, emerged in the United States. wikipedia.orgapfed.org The condition was characterized by severe muscle pain (myalgia), and a marked increase in a type of white blood cell called eosinophils. wikipedia.orgapfed.org The outbreak was traced to the consumption of L-tryptophan supplements from a single Japanese manufacturer, Showa Denko. wikipedia.org The cause was ultimately linked to contaminants in specific batches of synthetically produced L-tryptophan. wikipedia.org This event led to a nationwide recall of L-tryptophan by the U.S. Food and Drug Administration (FDA). apfed.org

Following the recall, 5-HTP gained popularity as an alternative supplement. clevelandclinic.org However, concerns remained about the potential for similar contamination-related issues. Sporadic cases of EMS or EMS-like symptoms have been reported in individuals taking 5-HTP, prompting continued vigilance and investigation. apfed.orgclevelandclinic.orgnemsn.org

Research following the L-tryptophan crisis extended to the analysis of 5-HTP supplements. In the 1990s, investigators identified impurities in some commercially available 5-HTP products. alexanderlaw.com

One particular contaminant, labeled "peak X," was identified in 5-HTP samples associated with a case of EMS-like symptoms. nemsn.orgalexanderlaw.com Further analysis by researchers and the FDA identified this compound as 4,5-tryptophan-dione, a putative neurotoxin. nemsn.orgnih.gov The presence of "peak X" and other impurities in over-the-counter 5-HTP preparations raised significant safety concerns. alexanderlaw.comnih.gov

The identification and characterization of such impurities are complex analytical challenges. The process involves various chromatographic and spectroscopic techniques to isolate and identify unwanted chemicals that may be present from the manufacturing process, starting materials, intermediates, or degradation. researchgate.net Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines on the identification and qualification of impurities in drug substances.

Timeline of Key Events in EMS and 5-HTP Contaminant Research

YearEventResearch Implication
1989Outbreak of Eosinophilia-Myalgia Syndrome (EMS) linked to contaminated L-tryptophan. wikipedia.orgapfed.orgFDA recalls L-tryptophan supplements, leading to increased use of 5-HTP as an alternative. apfed.orgclevelandclinic.org
1990sReports of EMS-like symptoms in individuals using 5-HTP. apfed.orgnemsn.orgInitiation of analytical investigations into the purity of commercial 5-HTP products.
1998FDA confirms the presence of an impurity, "peak X," in some 5-HTP products. alexanderlaw.comHeightened concern over the safety and regulation of 5-HTP supplements.
Post-1998"Peak X" is identified as 4,5-tryptophan-dione. nemsn.orgnih.govOngoing research into analytical methods for detecting and characterizing contaminants in dietary supplements.

Impact on Blood-Brain Barrier Integrity and Neurotoxicity Research

The ability of 5-HTP to cross the blood-brain barrier (BBB) is fundamental to its mechanism of action, as serotonin itself cannot cross this barrier. news-medical.netresearchgate.net However, research has also investigated the potential for high levels of 5-HTP and its metabolites to adversely affect the BBB and exert neurotoxic effects.

Animal model studies have explored the consequences of 5-HTP-induced elevations of serotonin. nih.govnih.gov This research suggests that high concentrations of serotonin in the brain, following 5-HTP administration, can be associated with a breakdown of the blood-brain barrier. nih.govnih.gov This disruption can lead to vasogenic brain edema (swelling caused by fluid leakage from blood vessels) and subsequent cellular injury. nih.gov Some studies have proposed that this 5-HTP-induced neurotoxicity, potentially mediated by factors like oxidative stress and nitric oxide (NO) production, could be instrumental in causing adverse behavioral and mental effects observed with high doses. nih.govnih.gov Further research has indicated that augmented brain serotonin can cross the BBB from the brain back into the circulating blood via the serotonin transporter. bohrium.com These findings underscore the complex relationship between 5-HTP, serotonin levels, and the integrity of the neurovascular unit.

Emerging Research Areas and Future Directions for 5 Hydroxy L Tryptophan

Investigation of 5-HTP's Role in the Gut-Brain Axis

The gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the central nervous system, is a key area of investigation for understanding the full spectrum of 5-HTP's effects. nih.govfrontiersin.org Serotonin (B10506) (5-HT), the direct metabolic product of 5-HTP, is a critical signaling molecule within this axis. frontiersin.org While brain-derived serotonin modulates mood and cognition, over 90% of the body's serotonin is produced in the gut, where it regulates gastrointestinal secretion and motility. nih.govfrontiersin.org Research is now focused on how exogenous 5-HTP influences this intricate system by interacting with the gut microbiota and the enteric nervous system (ENS).

Current research indicates that 5-HTP can significantly influence the composition and diversity of the gut microbiome. A 12-week randomized controlled trial in older adults demonstrated that 5-HTP supplementation improved gut microbiota composition, particularly in individuals with poor sleep. nih.gov The study observed an increase in microbiota diversity and a higher relative abundance of short-chain fatty acid (SCFA) producing bacteria in the group receiving 5-HTP. nih.gov

In animal models of depression, oral administration of 5-HTP has been shown to restore gut microbiota dysbiosis. nih.gov Studies have observed that 5-HTP can partially recover the diversity and richness of the gut microbial community that is often altered in depressive states. nih.gov Furthermore, the gut microbiota itself can metabolize 5-HTP. plos.org A variety of gut bacteria are capable of converting 5-HTP into 5-hydroxyindole (5-HI), with the efficiency of this conversion being highly dependent on the specific microbial composition and pH levels. plos.orgresearchgate.net This bacterial metabolism of 5-HTP into other bioactive molecules represents a novel pathway through which 5-HTP can exert its physiological effects. plos.org

Study FocusKey Findings on 5-HTP's Impact on Gut Microbiota
Human Clinical Trial (Older Adults) Increased microbiota diversity; Enhanced relative abundance of SCFA-producing bacteria. nih.gov
Animal Model (Depression) Restored gut microbiota dysbiosis; Partially recovered microbial community diversity and richness. nih.gov
Metabolic Studies Gut bacteria can convert 5-HTP to 5-hydroxyindole (5-HI), a potent stimulator of gut contractility. plos.org

The enteric nervous system (ENS), often called the "second brain," is a complex network of neurons within the gastrointestinal tract that governs gut function. frontiersin.org Serotonin is a key neurotransmitter in the ENS, modulating intestinal motility and secretion. nih.govfrontiersin.org Research shows that 5-HTP can directly influence ENS activity.

In conscious mice, peripherally injected 5-HTP was found to increase the expression of Fos, a marker of neuronal activation, in various populations of myenteric neurons in the distal colon. physiology.org This neuronal activation was positively correlated with increased fecal output, indicating a stimulation of propulsive colonic motor function. physiology.org The study concluded that these effects are mediated through the activation of 5-HT₄ receptors. physiology.org Further studies in mouse models have shown that administration of 5-HTP can restore serotonin levels in the enteric nervous system, which in turn normalizes gastrointestinal motility and the growth of the enteric epithelium. nih.govnih.gov These findings suggest that 5-HTP plays a significant role in modulating the neural circuits of the gut. nih.govnih.gov

Advanced Delivery Systems and Formulations (e.g., Slow-Release)

A significant limitation of standard, immediate-release (IR) 5-HTP is its rapid pharmacokinetics, characterized by fast absorption and a short half-life of about two hours. nih.gov This leads to fluctuating plasma levels and a rapid onset of side effects, making it a less-than-ideal therapeutic agent for conditions that require sustained serotonin elevation. nih.govnih.gov To overcome these limitations, research is actively exploring advanced delivery systems, particularly slow-release (SR) formulations.

Slow-release formulations are designed to provide more stable and sustained plasma levels of 5-HTP. nih.gov This contrasts sharply with the significant fluctuations observed with immediate-release versions. nih.gov Animal studies have demonstrated that by avoiding the rapid spikes in serotonin associated with IR 5-HTP, SR formulations can significantly reduce acute adverse events. nih.govevecxia.com Modeling of oral 5-HTP SR in mice showed that it could safely elevate plasma 5-HTP to pharmacologically active levels without the overt toxicological effects seen with high doses of IR formulations. nih.govresearchgate.net The SR delivery method was found to expand the non-toxic dose range of 5-HTP by a significant margin. evecxia.com

Formulation TypePharmacokinetic ProfileSide Effect Profile
Immediate-Release (IR) Rapid absorption, short half-life (~2 hours), fluctuating plasma levels. nih.govRapid onset of adverse events due to 5-HT spikes. nih.govnih.gov
Slow-Release (SR) Sustained exposure, stable plasma levels. nih.govevecxia.comReduced side effects; expanded non-toxic dose range. nih.govevecxia.com

The improved pharmacokinetic profile of 5-HTP SR is predicted to translate into enhanced therapeutic efficacy. nih.gov Sustained elevation of extracellular serotonin is considered necessary for effective treatment of certain conditions, such as depression. nih.govresearchgate.net Preclinical studies support this hypothesis, showing that 5-HTP SR can robustly increase brain serotonin synthesis and levels. nih.govresearchgate.net When used as an adjunct to selective serotonin reuptake inhibitors (SSRIs), 5-HTP SR has been shown to synergistically augment the SSRI's effect on elevating extracellular serotonin. evecxia.com This suggests that 5-HTP SR could be a viable strategy for treatment-resistant depression. nih.gov In mouse models where brain serotonin is deficient, the pro-serotonergic effects of 5-HTP SR were even more pronounced, indicating its potential relevance where serotonin deficiency is a key pathogenic factor. nih.govresearchgate.net

Genetic and Epigenetic Influences on 5-HTP Responsiveness

The variability in individual responses to serotonergic agents is a critical area of clinical and research interest. Emerging evidence suggests that genetic and epigenetic factors play a significant role in modulating the serotonin system, which may, in turn, influence an individual's responsiveness to 5-HTP.

Research has heavily focused on the serotonin transporter (5-HTT) gene (SLC6A4), which is responsible for the reuptake of serotonin from the synaptic cleft. nih.govresearchgate.net Genetic variations, such as the 5-HTTLPR polymorphism in the promoter region of this gene, have been linked to alterations in serotonin reuptake and susceptibility to stress-related psychiatric conditions. nih.govresearchgate.net

Beyond the genetic code itself, epigenetic modifications—such as DNA methylation—can regulate the expression of the 5-HTT gene without changing the DNA sequence. researchgate.netoup.com Studies have shown that increased methylation of the SLC6A4 gene promoter is associated with reduced gene expression. researchgate.netnih.gov These epigenetic changes can be influenced by environmental factors, particularly early life stress, and can stably alter gene expression throughout a person's life. nih.govnih.gov Such variations in the expression and function of the serotonin transporter could logically affect how an individual responds to an intervention like 5-HTP, which aims to increase serotonin availability. While direct studies linking these genetic and epigenetic markers to 5-HTP responsiveness are still nascent, the established influence of these factors on the broader serotonin system points to a promising avenue for future research into personalized therapeutic approaches. nih.govplminstitute.org

Exploration of Novel Therapeutic Targets and Mechanisms Beyond Serotonin Precursor Activity

While 5-hydroxy-L-tryptophan (5-HTP) is primarily recognized as a direct precursor to the neurotransmitter serotonin, emerging research is uncovering a broader range of physiological effects and potential therapeutic mechanisms. mtwholehealth.com These investigations suggest that the activity of 5-HTP extends beyond simply elevating serotonin levels, opening new avenues for its application in various health conditions.

One area of exploration is its influence on other neurotransmitter systems. Studies suggest that 5-HTP can also increase levels of melatonin (B1676174), dopamine, and norepinephrine, which are crucial for regulating sleep, mood, and alertness. mskcc.org This suggests that the therapeutic effects observed with 5-HTP may result from a complex interplay between multiple neurotransmitter pathways, rather than the singular action on serotonin.

Research has also indicated that 5-HTP may possess anti-inflammatory and antioxidant properties. nih.gov For instance, it has been shown to suppress inflammation by reducing the production of pro-inflammatory mediators. nih.gov Furthermore, there is growing interest in the connection between the gut microbiome and mental health. In animal studies, 5-HTP supplementation demonstrated the ability to restore disrupted gut microbiota in depressed mice, which positively influenced mood-related factors. renuebyscience.com This points to the gut-brain axis as a potential therapeutic target for 5-HTP.

Beyond mental health, the potential of 5-HTP in neurodegenerative diseases is being investigated. In animal models of Amyotrophic Lateral Sclerosis (ALS), 5-HTP was found to improve motor function and increase survival rates. mdpi.com This suggests a neuroprotective role that is not solely dependent on its function as a serotonin precursor. Some of the behavioral effects of 5-HTP may also be attributable to its increased levels and turnover in peripheral serotonergic neurons, indicating its mechanisms are not confined to the central nervous system. nih.gov

Refined Methodologies for Clinical and Preclinical Research

The advancement of 5-HTP research is contingent upon the development and implementation of more sophisticated and standardized research methodologies. Much of the existing evidence is derived from studies with limitations such as small sample sizes, short durations, and other methodological weaknesses, which underscores the need for more rigorous approaches. caringsunshine.com

Standardization of Research Protocols

A significant challenge in synthesizing the results of 5-HTP studies is the lack of standardized research protocols. In preclinical behavioral studies, for example, overly strict standardization can limit the reproducibility of findings across different settings. mdpi.com To address this, a concept known as "controlled heterogenization" has been proposed, which involves systematically varying factors like age or environment to enhance the reliability and generalizability of the results. mdpi.com

For clinical trials, the adoption of consistent and robust designs is crucial. An example of a rigorous protocol is a placebo-controlled, randomized, four-way crossover, double-blind investigation. nih.gov This type of design helps to minimize bias and provides a more accurate assessment of 5-HTP's effects. Establishing standardized protocols for clinical trials would improve the quality of evidence and allow for more effective comparison and meta-analysis of study results. caringsunshine.com

Development of Robust Biomarkers for 5-HTP Efficacy

To objectively measure the physiological effects of 5-HTP and predict its therapeutic efficacy, the development of reliable biomarkers is essential. Serotonin levels in the blood have been explored as a potential biomarker, particularly in conditions like fibromyalgia and diabetes mellitus complications. healthline.comnih.gov Studies have noted that whole blood serotonin levels are often lower in diabetic patients, suggesting that serotonin measurement could be a useful tool for early detection of complications. nih.gov

A more advanced application is the use of positron emission tomography (PET) imaging with a radiolabeled form of 5-HTP, [11C]5-HTP. diabetesjournals.org This technique has shown promise as an imaging biomarker for the endocrine pancreas, allowing for the noninvasive in vivo assessment of pancreatic endocrine cells. diabetesjournals.org In patients with type 1 diabetes, a significant reduction in the pancreatic uptake of [11C]5-HTP has been observed. diabetesjournals.org Beyond metabolic conditions, research into depression suggests that factors related to the kynurenine (B1673888) pathway or levels of brain-derived neurotrophic factor (BDNF) could be explored as potential biomarkers for the effects of 5-HTP. oup.com

Research AreaPotential BiomarkerCondition
Metabolic Health Whole Blood SerotoninDiabetes Mellitus nih.gov
Neuroimaging [11C]5-HTP Uptake (PET)Diabetes Mellitus diabetesjournals.org
Inflammatory Conditions Serum SerotoninFibromyalgia healthline.com
Mental Health Kynurenine Pathway MetabolitesDepression oup.com

Ethical Considerations in 5-HTP Research and Application

The research and application of 5-HTP are accompanied by several important ethical considerations, primarily centered on consumer safety and manufacturing quality. A significant historical event that shapes this discussion is the 1989 outbreak of Eosinophilia-Myalgia Syndrome (EMS), a serious and sometimes fatal condition linked to contaminated L-tryptophan supplements. nih.govpoison.org This has led to ongoing vigilance regarding 5-HTP, as a similar neurotoxic contaminant, known as "Peak X," has been identified in some 5-HTP products. buzzrx.comexamine.com

A key ethical issue is the regulatory discrepancy between dietary supplements and pharmaceutical drugs. In the United States, dietary supplements like 5-HTP are not subject to the same rigorous testing and quality control standards as prescription medications. poison.org This lack of regulation raises concerns about the purity, potency, and safety of commercially available 5-HTP products, placing the responsibility on consumers to find reputable sources.

Another major ethical concern is the potential for serious drug interactions. Because 5-HTP increases the synthesis of serotonin, combining it with other serotonergic drugs, such as antidepressants, can lead to excessive serotonin levels. poison.orgwebmd.com This can result in a dangerous condition known as serotonin syndrome, which is characterized by symptoms like a high heart rate, elevated blood pressure, and increased body temperature. poison.org Researchers and healthcare providers have an ethical obligation to inform participants and patients of these risks.

Furthermore, preclinical research highlights the importance of careful dose-finding studies. For instance, one study in a mouse model of sepsis found that while a moderate dose of 5-HTP improved cognitive function, a high dose significantly increased mortality. mdpi.com This demonstrates a narrow therapeutic window and underscores the ethical imperative to establish safe dosage ranges before proceeding to human trials for new applications.

Q & A

Q. What are the key biochemical pathways involving 5-HTP, and how can its conversion to serotonin be experimentally monitored?

5-HTP is the direct precursor of serotonin, catalyzed by aromatic L-amino acid decarboxylase (AADC). To study this pathway, researchers often measure AADC activity using in vitro enzyme assays with 5-HTP as a substrate. High-performance liquid chromatography (HPLC) with UV detection is widely employed to quantify serotonin levels post-conversion . For in vivo studies, animal models (e.g., mice) are injected with 5-HTP, followed by tissue-specific serotonin detection via HPLC or immunohistochemistry .

Q. What are the critical storage and handling protocols for 5-HTP in laboratory settings?

5-HTP is hygroscopic and sensitive to light. Storage at -80°C in airtight, light-protected containers is recommended to prevent degradation . Safety data sheets indicate that direct skin/eye contact should be avoided (use gloves and goggles), and spills should be neutralized with inert absorbents . Stability tests under varying pH and temperature conditions can inform protocol optimization .

Advanced Research Questions

Q. How can researchers optimize in vitro enzymatic biosynthesis of 5-HTP from L-tryptophan?

A multienzyme cascade system (e.g., tryptophan hydroxylase and NADH regeneration enzymes) can be engineered to enhance 5-HTP yield. Key parameters include:

  • Substrate specificity : Screening thermostable enzymes improves reaction efficiency .
  • Cofactor recycling : NADH-dependent systems require coupling with glucose dehydrogenase for sustained activity .
  • Analytical validation : Monitor reaction progress using HPLC with citrate-acetate buffer mobile phases .

Q. How do methodological differences in antioxidant assays (e.g., DPPH vs. ABTS) affect the evaluation of 5-HTP’s free radical scavenging activity?

5-HTP’s antioxidant capacity is concentration-dependent and assay-specific. The DPPH assay measures hydrogen atom transfer, while ABTS assesses electron transfer. Researchers must:

  • Standardize concentrations (e.g., 0.1–1.0 mM 5-HTP) .
  • Use quantum chemical calculations (e.g., density functional theory) to predict reactivity sites, such as the indole ring’s hydroxyl group .
  • Compare results with positive controls (e.g., ascorbic acid) to validate assay sensitivity .

Q. What experimental designs are effective for resolving contradictions in clinical trial data on 5-HTP’s efficacy in depression?

Discrepancies in depression trials often stem from variability in dosage (50–300 mg/day), patient stratification (e.g., serotonin deficiency biomarkers), and placebo effects. Advanced approaches include:

  • Meta-analysis : Pool data from double-blind, placebo-controlled studies to identify dose-response trends .
  • Biomarker integration : Measure cerebrospinal fluid 5-HIAA (serotonin metabolite) levels to correlate with clinical outcomes .
  • Genetic profiling : Assess polymorphisms in TPH1 (tryptophan hydroxylase) and SLC6A4 (serotonin transporter) genes to subgroup responders .

Q. How can metabolomic profiling differentiate 5-HTP’s role in exercise-induced metabolic adaptations?

In athletes, 5-HTP levels correlate with tryptophan metabolism and aminoacyl-tRNA biosynthesis pathways. Key steps include:

  • Sample preparation : Collect plasma pre-/post-exercise and stabilize with protease inhibitors .
  • LC-MS/MS analysis : Quantify 5-HTP alongside intermediates like kynurenine and quinolinic acid .
  • Pathway enrichment : Use tools like MetaboAnalyst to map metabolic shifts and identify performance-linked biomarkers .

Q. What strategies mitigate confounding factors in studying 5-HTP’s signaling pathways in irritable bowel syndrome (IBS)?

In diarrhea-predominant IBS models, 5-HTP modulates serotonin receptor (5-HT3/4) activity. Methodological considerations include:

  • Tissue specificity : Use human colonic biopsies or enteroid cultures to assess receptor expression .
  • Pharmacological blocking : Co-administer 5-HT receptor antagonists (e.g., ondansetron) to isolate pathway effects .
  • Data normalization : Express results relative to baseline serotonin levels and gut motility metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.